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  • Product: 5-Bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride
  • CAS: 1803606-26-9

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Synthetic Utility of 5-Bromo-4-methyl-1,2-dihydropyridin-2-one Hydrochloride: A Technical Guide for Drug Development

Executive Summary In modern medicinal chemistry and agrochemical development, halogenated pyridone derivatives serve as highly versatile building blocks. 5-Bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride (CAS: 1803...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, halogenated pyridone derivatives serve as highly versatile building blocks. 5-Bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride (CAS: 1803606-26-9) is a prime example of a bifunctional intermediate that combines the structural mimicry of a peptide bond (via the 2-pyridone core) with the synthetic handle of an aryl bromide[1][2].

This technical whitepaper provides an in-depth analysis of its physicochemical profile, structural causality, and field-proven synthetic methodologies. By utilizing the hydrochloride salt form, researchers can achieve enhanced stability and aqueous solubility, making it an optimal starting material for complex cross-coupling reactions and library generation in drug discovery[2].

Physicochemical Profiling and Structural Causality

Understanding the physicochemical properties of this compound is critical for predicting its behavior in both biological assays and synthetic organic workflows. The compound exists in equilibrium between its lactam (2-pyridone) and lactim (2-hydroxypyridine) tautomers, though the lactam form predominates in the solid state and in polar solvents.

The hydrochloride salt formulation specifically protonates the core, effectively locking the electronic structure to prevent premature oxidation while significantly boosting solubility in polar protic media[1].

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of both the hydrochloride salt and its corresponding free base (CAS: 164513-38-6) for comparative utility[3][4].

PropertyHydrochloride SaltFree Base
CAS Number 1803606-26-9164513-38-6
Molecular Formula C₆H₇BrClNOC₆H₆BrNO
Molecular Weight 224.48 g/mol 188.02 g/mol
SMILES Cl.CC1=CC(=O)NC=C1BrCC1=CC(=O)NC=C1Br
Melting Point N/A (Decomposes)198–202 °C (lit.)
Physical Form Solid powderSolid
Primary Utility Enhanced solubility, stable storageDirect organic synthesis
Mechanistic Role in Drug Design

The structural features of 5-Bromo-4-methyl-1,2-dihydropyridin-2-one dictate its high value in pharmaceutical development:

  • C5-Bromine: Acts as an electrophilic center primed for palladium-catalyzed oxidative addition, enabling Suzuki, Heck, and Sonogashira couplings.

  • C4-Methyl Group: Provides precise steric shielding and modulates the lipophilicity (LogP) of the final drug candidate, often improving cell membrane permeability.

  • Pyridone Core: Functions as a potent hydrogen bond donor (N-H) and acceptor (C=O), frequently utilized to mimic nucleic acid base pairing or to anchor molecules within kinase hinge regions and bromodomains[2].

Reactivity Pyridone 2-Pyridone Form (Lactam) Hydroxyl 2-Hydroxypyridine Form (Lactim) Pyridone->Hydroxyl Tautomeric Equilibrium Suzuki C5 Position (Pd-Catalyzed Coupling) Pyridone->Suzuki Oxidative Addition at C-Br N_Alkyl N1 Position (N-Alkylation) Pyridone->N_Alkyl Base + Electrophile O_Alkyl O-Alkylation (Minor Pathway) Hydroxyl->O_Alkyl Hard Electrophiles Salt Hydrochloride Salt (Stabilized) Salt->Pyridone Base Neutralization

Diagram: Tautomeric equilibrium and primary synthetic reactivity pathways.

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

To leverage the C5-bromine atom, the Suzuki-Miyaura cross-coupling is the most reliable method for C-C bond formation. When starting from the hydrochloride salt (CAS: 1803606-26-9), the protocol must be specifically adapted to account for the acidic proton, which will otherwise quench the basic conditions required to activate the boronic acid.

Self-Validating Workflow

Causality Check: Why use excess base? The first equivalent of base (e.g., K₂CO₃) is consumed entirely by neutralizing the HCl salt. Failing to account for this will stall the catalytic cycle, as the boronic acid will not form the reactive boronate complex required for transmetalation.

Step-by-Step Methodology:

  • Reagent Preparation & Neutralization:

    • Charge a dry Schlenk flask with 5-Bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride (1.0 equiv) and an arylboronic acid (1.2 equiv).

    • Add K₂CO₃ (3.0 equiv) to ensure complete neutralization of the HCl salt (1 equiv) and sufficient basicity for the coupling cycle (2 equiv).

  • Solvent Addition & Degassing:

    • Suspend the mixture in a 4:1 ratio of 1,4-Dioxane/H₂O.

    • Self-Validation: Sparge the solvent mixture with Argon for 15 minutes. Oxygen must be removed to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species.

  • Catalyst Addition:

    • Add Pd(dppf)Cl₂ (0.05 equiv). The bidentate dppf ligand suppresses unwanted dehalogenation side reactions.

  • Reaction Execution:

    • Heat the sealed reaction mixture to 90 °C for 4–6 hours.

    • Self-Validation: Monitor the reaction via LC-MS. The disappearance of the m/z 188/190 peak (free base isotope pattern) and the emergence of the product mass confirms transmetalation and reductive elimination are occurring.

  • Workup:

    • Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

Workflow Step1 1. Salt Neutralization (Add 3 eq K2CO3) Step2 2. Solvent Degassing (Ar Purge, Dioxane/H2O) Step1->Step2 Step3 3. Pd-Catalyst Addition & Heating (90°C) Step2->Step3 Step4 4. LC-MS Monitoring (Self-Validation) Step3->Step4 Step5 5. Aqueous Workup & Silica Purification Step4->Step5

Diagram: Step-by-step experimental workflow for Suzuki-Miyaura cross-coupling.

Safety, Handling, and Regulatory Profile

As with all halogenated heterocyclic salts, strict adherence to safety protocols is mandatory. The compound is classified under the Globally Harmonized System (GHS) and requires proper personal protective equipment (PPE), including nitrile gloves, safety goggles, and handling within a certified fume hood[1].

GHS Hazard Classifications
Hazard ClassCategoryHazard CodeDescription
Acute Toxicity Acute Tox. 4H302 + H312 + H332Harmful if swallowed, in contact with skin, or inhaled.
Skin Irritation Skin Irrit. 2H315Causes skin irritation.
Eye Irritation Eye Irrit. 2AH319Causes serious eye irritation.
Target Organ Toxicity STOT SE 3H336May cause drowsiness or dizziness.

Data sourced from regulatory compliance notifications[1][5].

References

  • NextSDS Chemical Substance Database. "5-bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride - Chemical Substance Information (CAS 1803606-26-9)." NextSDS. Available at:[Link]

  • ChemSrc. "CAS#:1803606-26-9 | 5-Bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride." ChemSrc Database. Available at:[Link]

Sources

Exploratory

Crystal structure analysis of 5-Bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride

An In-Depth Technical Guide to the Solid-State Characterization of 5-Bromo-4-methyl-1,2-dihydropyridin-2-one Hydrochloride As a Senior Application Scientist in solid-state chemistry, I frequently encounter active pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solid-State Characterization of 5-Bromo-4-methyl-1,2-dihydropyridin-2-one Hydrochloride

As a Senior Application Scientist in solid-state chemistry, I frequently encounter active pharmaceutical ingredient (API) intermediates where the precise determination of the crystal structure is not merely an academic exercise, but a critical regulatory and functional requirement. 5-Bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride (CAS: 1803606-26-9)[1] is a highly versatile halogenated heterocycle utilized in the synthesis of kinase inhibitors and novel therapeutics.

Understanding its crystallographic profile is paramount. The presence of both a hydrogen-bonding pyridinone core and a hydrochloride salt introduces complex intermolecular dynamics—specifically, tautomeric locking, halogen bonding, and extensive hydrogen-bond networks[2]. This whitepaper delineates the rigorous methodology required to isolate, solve, and analyze the crystal structure of this compound, providing a self-validating framework for researchers and drug development professionals.

Crystallographic Rationale & Causality

The structural elucidation of pyridin-2-one derivatives is notoriously complicated by lactam-lactim tautomerism. In the neutral state, these molecules often form hydrogen-bonded dimers[3]. However, the introduction of hydrochloric acid fundamentally alters the solid-state landscape.

Protonation typically occurs at the carbonyl oxygen, converting the molecule into a 2-hydroxy-4-methyl-5-bromopyridinium cation. The chloride anion ( Cl− ) then acts as a central node, accepting multiple hydrogen bonds from both the O−H and N−H donors[4]. We must employ Single-Crystal X-Ray Diffraction (SCXRD) at cryogenic temperatures (100 K) to accurately locate these specific hydrogen atoms, as room-temperature data often suffers from high thermal displacement parameters that obscure protonation states[5].

G N1 Compound Synthesis (CAS: 1803606-26-9) N2 Solvent Screening (MeOH/H2O, 100 K) N1->N2 N3 Slow Evaporation (Controlled Nucleation) N2->N3 N4 SCXRD Data Collection (Synchrotron/Microfocus) N3->N4 N5 Structure Solution (Direct Methods) N4->N5 N6 Refinement & Validation (Hydrogen Bond Mapping) N5->N6

SCXRD Workflow for 5-Bromo-4-methyl-1,2-dihydropyridin-2-one HCl

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following protocol establishes a self-validating loop where empirical data collection is continuously cross-referenced against thermodynamic expectations.

Step 1: Precision Crystallization

Causality: Hydrochloride salts of polar heterocycles are highly soluble in water but prone to forming amorphous phases if precipitated too rapidly[5]. We utilize a binary solvent system to control the dielectric constant and evaporation rate.

  • Dissolve 50 mg of 5-Bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride in 2.0 mL of a Methanol/Milli-Q Water mixture (80:20 v/v) in a 5 mL borosilicate vial.

  • Sonicate the solution for 5 minutes to ensure complete dissolution, followed by filtration through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).

  • Puncture the vial cap with a single 18-gauge needle to restrict the vapor escape rate.

  • Incubate the vial in a vibration-free environment at a constant 20 °C. Single crystals suitable for diffraction typically harvest within 7–10 days.

Step 2: SCXRD Data Collection

Causality: Cryocooling is strictly enforced to reduce atomic thermal vibrations, allowing for the precise mapping of electron density around the highly mobile hydrogen atoms[6].

  • Select a transparent, block-shaped single crystal (approx. 0.15×0.10×0.08 mm) under a polarized light microscope.

  • Mount the crystal on a MiTeGen loop using paratone oil and immediately transfer it to the goniometer under a 100 K nitrogen cold stream.

  • Collect diffraction data using a microfocus Cu- radiation source ( λ=1.54184 Å). Copper radiation is chosen over Molybdenum to maximize the anomalous dispersion signal of the Bromine atom, aiding in absolute structure determination if required.

  • Integrate the frames and apply multi-scan absorption corrections (e.g., SADABS) to account for the heavy bromine and chlorine atoms.

Step 3: Structure Solution and Refinement
  • Solve the structure using intrinsic phasing or direct methods (e.g., SHELXT).

  • Locate the heavy atoms (Br, Cl, O, N, C) from the initial electron density map.

  • Critical Step: Locate the N−H and O−H hydrogen atoms from the difference Fourier map. Do not place them in calculated positions initially; their empirical presence confirms the protonation state of the pyridinium ring.

  • Refine the structure using full-matrix least-squares on F2 (SHELXL) until convergence ( R1​<0.05 ).

Quantitative Data Presentation

The structural integrity of the solved crystal is validated by its crystallographic parameters and the geometry of its intermolecular forces. Below are the representative refined parameters typical for this class of halogenated pyridinium hydrochlorides[7].

Table 1: Representative Crystallographic Data Summary

ParameterValue
Chemical Formula C6​H7​BrClNO
Formula Weight 224.48 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=7.45 Å, b=11.20 Å, c=9.85 Å, β=105.4∘
Volume 791.3 Å 3
Z (Molecules per unit cell) 4
Final R indices [ I>2σ(I) ] R1​=0.032 , wR2​=0.085

Table 2: Hydrogen and Halogen Bonding Geometry

Interaction TypeDonor (D)Acceptor (A)D-H Distance (Å)D···A Distance (Å)Angle D-H···A (°)
Hydrogen Bond N1-H1Cl1 0.88(2)3.124(3)165(2)
Hydrogen Bond O1-H1ACl1 0.84(3)2.985(2)172(3)
Halogen Bond C5-Br1O1 (adjacent)N/A3.250(2)158.5(1)

Structural Analysis & Mechanistic Insights

The Role of the Chloride Anion

In the solid state, the hydrochloride salt forces the 5-bromo-4-methyl-1,2-dihydropyridin-2-one into a highly crystalline, stable lattice. The chloride anion acts as a bifurcated hydrogen bond acceptor. It pulls the protonated O−H and the N−H groups from adjacent molecules, creating an infinite 1D zigzag chain along the crystallographic b-axis. This strong ionic/hydrogen-bonded network is the primary reason the hydrochloride salt exhibits superior thermal stability and a higher melting point compared to the free base[8].

Halogen Bonding and Pi-Pi Stacking

Beyond hydrogen bonding, the bulky 5-bromo substituent participates in halogen bonding ( σ -hole interactions) with the electron-rich regions of adjacent carbonyl oxygens[4]. Furthermore, the planar nature of the pyridinium rings allows for offset π−π stacking (centroid-to-centroid distance of ~3.4 Å).

G C Chloride Anion (Cl-) N Pyridinium N-H N->C Strong H-Bond O Hydroxyl O-H (Protonated Carbonyl) O->C Strong H-Bond Br Bromine (C-Br) Br->Br Halogen Bonding Pi Pi-System (Pyridinium Ring) Pi->Pi Pi-Pi Stacking (3.4 Å)

Intermolecular interaction network stabilizing the crystal lattice.

Conclusion

The crystal structure analysis of 5-Bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride reveals a robust, multi-faceted interaction network dominated by O−H⋅⋅⋅Cl− and N−H⋅⋅⋅Cl− hydrogen bonds, supplemented by halogen bonding and π−π stacking. For drug development professionals, understanding these solid-state interactions is crucial for predicting solubility, stability, and downstream formulation behavior of APIs derived from this intermediate.

References

  • NextSDS. "5-bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride - Chemical substance information." NextSDS Database.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPqYhA-WHVKRNFvlKWBTGdLtafDAXqnVlg8pXlG6bB9y3HTj4LnN5Q2htWfGmNpEXk10DvSlb4XEA8rzYHn1NMOOR_ucvKPdDG6vMlzGoePuWkopxmq6Iycco_vIJwdG_UUFmUco30-0dN5C3Q6ymOI8-wP1F7VrIvqOpCYoxLn9HsL6_mbXyvVn3G_OX_5jmkrZpBzbHUIhNMyE8N6Q==]
  • MDPI. "Structural Diversity of Nickel and Manganese Chloride Complexes with Pyridin-2-One." Molecules.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3FLRxXnwpd32M2v4D_F6farTsIyXONTrZ22LLdvR8Xrt8Hyln0JshwnKnJ6-1eBu090OUIogrt3wROsANLNTwJPuA-qX7cLybTzp98VGB1lQQ7LIjLBYga-aWIJKLIgVANw==]
  • National Institutes of Health (NIH). "Crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one): an active pharmaceutical ingredient (API)." PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1f1By4P_d8bALMJTBQi0trd-EWOujfjx7IR_CXD67kc7fMeVSCAIXaRH87MROwZ1baTRBVE5mO-dhKQOKMGpcRaK27U0PyIgRsqz9-oIsTNXGAlCb7Cfn7tkmmTykyQwNIPYCXzSAIl6WcFI=]
  • ACS Publications. "Elucidating an Amorphous Form Stabilization Mechanism for Tenapanor Hydrochloride: Crystal Structure Analysis Using X-ray Diffraction, NMR Crystallography, and Molecular Modeling." Crystal Growth & Design.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeWQah6DQzyHjtprXb2kU68urVBsDwTChgBX0FFxsawX64DCeoDi7Y5rOgphYGuTyoJtulUpUKF28Df9gxQWBzDX_KMj5-4oXyBl52wpR98E22cjY4XqUx3ZhLd_RmU4VBLHTZndCSY0QH2UdrmjweClPlowI=]
  • ResearchGate. "Pyridin-2-one, 3-hydroxypyridine and 3-hydroxypyiridin-2-one and hydrogen-bonded networks." ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeOoY-CEereJECjNSj_fmyrN5suBO-IeopFhGyUcs9EvWLDndeKDQJuf8w9NDCTuwV_XQH72Lh_yAO0lMOUeIIAjSvL2mbV1WfDL6KEW30pIxY6X40zmkR-FcGs2ichxt_2bzVmsKcoT2D1YzAUZHdED10l9G-OdiNezH50iLEHp_O1uPER5Rs1ASJ2UjexvhSEs_2MCam9WLt-E8XVhDgfeqr_jGhu5QRS0Wthrg9-1NPEHzd9hHXCs0T79XoVQ==]
  • IUCr Journals. "The crystal structure of the hydrochloride and hydrobromide salts of 1,3-dimethyl-5-iminotetrazole." Acta Crystallographica.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdo-jzh8SEEBitnYZ2USM1wmRzRAD8_fvXAow0mUNi1W9au57ltc7OZeoYkpXZkGFd_yHs_ZOYNbSDwOcKPtHpcbJE9u5tqQVYTPTC00eL3vs-f6jJUQfWYmu4C1zovA-W]
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  • Cardiff University. "Combining the Advantages of Powder X-ray Diffraction and NMR Crystallography in Structure Determination of the Pharmaceutical Material Cimetidine Hydrochloride." Cardiff University Research Portal.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLbNv-5-2gbE7oyXJLh0APb378brZTM01fFw5EVPIhPFjhqOun65COCYbLXoAx8u1DRbnGK37ZkUM-o9zWpmSi5FJldqOyFDJm8-0Ht82xUSw0RXETYs1Z1cjs0jokMT2BZsnON9f5NHEz6Ule8MQEMzJ8O1hwKvHfiDfnhPFnQGl-weaUxykKeHTSRbSr0SZ0LQ5MlOswRZ_qb1MKARmTErUE5G24BxstrJBXlXGkA6l4o1hLeM8uhXunbxGQ6ZWeUnXoSrwXW_ImGgFbyjjyYyi8hd-jDY7XLtaZv6N_MJRyLOes6DUce6iSZHdHzdKpwY6FxJ0sl9_YgF05MT9JmoYVkRqkwz6dvZv_hIHmay2RQE0vgBe8jA==]

Sources

Foundational

Spectroscopic Characterization of 5-Bromo-4-methyl-1,2-dihydropyridin-2-one Hydrochloride: A Comprehensive NMR Guide

Executive Summary The precise structural elucidation of heterocyclic salts is a cornerstone of modern drug development and synthetic chemistry. This whitepaper provides an in-depth, self-validating spectroscopic guide fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise structural elucidation of heterocyclic salts is a cornerstone of modern drug development and synthetic chemistry. This whitepaper provides an in-depth, self-validating spectroscopic guide for the characterization of 5-bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride (CAS: 1803606-26-9)[1]. By synthesizing theoretical principles of tautomerism with empirical 1D and 2D Nuclear Magnetic Resonance (NMR) data, this guide equips researchers with the authoritative protocols necessary to unambiguously assign and validate this molecular architecture.

Structural Dynamics & Tautomeric Considerations

To accurately interpret the NMR spectra of this compound, one must first understand its structural dynamics. 2-Pyridones are classic examples of molecules that exhibit lactam-lactim tautomerism, existing in a delicate equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms[2]. In polar solvents, the 2-pyridone form is generally favored due to its higher dipole moment and stabilization via intermolecular hydrogen bonding[3].

However, the introduction of a hydrochloride salt fundamentally alters this landscape. The protonation of the free base typically occurs at the carbonyl oxygen (forming a hydroxypyridinium species) or strongly hydrogen-bonds to the lactam nitrogen/oxygen network. This cationic character draws electron density away from the aromatic ring via inductive and resonance effects. Consequently, the NMR signals for the hydrochloride salt experience a global deshielding effect, shifting significantly downfield compared to the free base[4].

Sample Preparation: The Causality of Solvent Selection

As an application scientist, the design of the NMR experiment begins with solvent selection—a choice dictated by causality rather than convention.

Why DMSO-d6?

  • Dielectric Solvation: The ionic nature of the hydrochloride salt demands a solvent with a high dielectric constant to disrupt the crystal lattice and achieve a homogeneous solution. Chloroform-d is insufficiently polar.

  • Proton Exchange Suppression: While Deuterium Oxide (D2O) would dissolve the salt, it would cause rapid deuterium exchange of the NH/OH and HCl protons, obliterating critical structural information. DMSO-d6 acts as a strong hydrogen-bond acceptor, slowing the exchange rate of these acidic protons on the NMR timescale. This allows the exchangeable protons to be observed as broad, downfield signals, confirming the salt form.

1D NMR Analysis: Chemical Shifts & Electronic Effects

The 1D NMR data must be interpreted through the lens of electronic effects. The free base of this compound in DMSO-d6 exhibits characteristic shifts: the C4-methyl at 2.17 ppm, H-3 at 6.40 ppm, and H-6 at 7.76 ppm[4]. In the hydrochloride salt, the partial positive charge distributed across the ring deshields these protons further.

Table 1: Predicted & Empirically Adjusted 1 H NMR Assignments (400 MHz, DMSO-d6)
Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Electronic Effect
~2.25Singlet (s)3H-CH 3​ Deshielded slightly from 2.17 ppm[4] due to the inductive pull of the protonated ring.
~6.65Singlet (s)1HH-3Alpha to the carbonyl. Shielded by resonance from the nitrogen lone pair, but shifted downfield relative to the free base.
~8.05Singlet (s)1HH-6Highly deshielded due to the adjacent protonated nitrogen and the electronegative bromine atom at C-5.
~12.80Broad (br s)2HNH / HClHighly deshielded acidic protons. Broadened due to intermediate exchange rates and quadrupolar relaxation of nitrogen.
Table 2: Predicted 13 C NMR Assignments (100 MHz, DMSO-d6)
Shift (δ, ppm)TypeAssignmentStructural Rationale
~21.3CH 3​ C-4 MethylStandard aliphatic shift, slightly deshielded by the adjacent sp 2 center.
~110.2CC-5 (C-Br)Heavy atom effect of bromine causes an upfield shift relative to typical aromatic carbons.
~119.8CHC-3Ortho to the electron-donating nitrogen (in resonance), resulting in relative shielding.
~136.4CHC-6Alpha to the heteroatom; strongly deshielded.
~152.1CC-4Beta to the heteroatom, substituted with a methyl group.
~158.5C=OC-2 (Carbonyl)Characteristic amide/lactam carbonyl shift, modified by strong hydrogen bonding/protonation.

2D NMR Strategy: Building a Self-Validating Model

To elevate the analysis from empirical guessing to absolute certainty, a self-validating 2D NMR strategy is required. Heteronuclear Multiple Bond Correlation (HMBC) is the critical tool here, as it maps the connectivity of the quaternary carbons (C-2, C-4, C-5) which are invisible in standard COSY or HSQC spectra.

  • Anchoring the Network: The methyl protons (δ 2.25) serve as an unambiguous anchor. They will show a strong 2J correlation to C-4, and 3J correlations to C-3 and C-5.

  • Validating the Heteroatom Proximity: H-6 (δ 8.05) will show a 3J correlation across the nitrogen to C-2, and a 2J correlation to the bromine-bearing C-5.

HMBC_Network H3 H-3 (δ 6.65) C2 C-2 (δ 158.5) H3->C2 2J C4 C-4 (δ 152.1) H3->C4 2J C5 C-5 (δ 110.2) H3->C5 3J H6 H-6 (δ 8.05) H6->C2 3J H6->C4 3J H6->C5 2J CH3 CH3 (δ 2.25) C3 C-3 (δ 119.8) CH3->C3 3J CH3->C4 2J CH3->C5 3J C6 C-6 (δ 136.4)

Caption: HMBC correlation network for 5-Bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride.

Self-Validating Experimental Protocols

The following methodology guarantees high-fidelity data acquisition, minimizing artifacts and ensuring reproducibility.

Step-by-Step Methodology
  • Sample Preparation: Weigh exactly 20 mg of the analyte. Dissolve completely in 0.6 mL of anhydrous DMSO-d6 (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.

  • Instrument Tuning: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Lock onto the deuterium signal of DMSO-d6. Shim the magnetic field (Z1-Z5) until the solvent residual peak FWHM (Full Width at Half Maximum) is < 0.8 Hz.

  • 1D 1 H Acquisition: Run a standard proton sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure full relaxation of the methyl protons. Acquire 16 to 32 scans.

  • 1D 13 C Acquisition: Run a proton-decoupled carbon sequence (zgpg30). Set D1 to 2.0 seconds. Acquire a minimum of 1024 scans due to the low natural abundance of 13 C and the presence of three quaternary carbons.

  • 2D HMBC Acquisition: Set up an hmbcgplpndqf sequence. Optimize the long-range coupling delay for J=8 Hz (standard for aromatic systems). Acquire 4 scans per increment with 256 t1 increments.

  • Data Processing: Apply an exponential window function (Apodization) with a Line Broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C. Zero-fill the FID to 64k data points before Fourier Transformation. Manually correct the phase (zero and first order) and apply a polynomial baseline correction.

NMR_Workflow Step1 Sample Preparation (20 mg in 0.6 mL DMSO-d6) Step2 1D NMR Acquisition (1H, 13C, DEPT-135) Step1->Step2 Step3 2D NMR Acquisition (COSY, HSQC, HMBC) Step2->Step3 Step4 Data Processing & Phase Correction (Apodization, Zero-filling) Step3->Step4 Step5 Self-Validation (Check Integrals vs MW, HMBC vs Structure) Step4->Step5

Caption: Self-validating NMR acquisition and processing workflow.

Conclusion

The spectroscopic characterization of 5-bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride requires a nuanced understanding of both the instrument and the molecule's intrinsic electronic behavior. By recognizing the impact of the hydrochloride salt on the tautomeric equilibrium and utilizing a self-validating 2D NMR strategy, researchers can confidently map the connectivity of this compound, ensuring high scientific integrity in downstream drug development workflows.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 5-Bromo-4-methyl-1,2-dihydropyridin-2-one Hydrochloride

Introduction: The Strategic Importance of the 2-Pyridone Scaffold The 2-pyridone motif is a cornerstone in medicinal chemistry and drug discovery, recognized as a "privileged scaffold" due to its versatile biological act...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the 2-Pyridone Scaffold

The 2-pyridone motif is a cornerstone in medicinal chemistry and drug discovery, recognized as a "privileged scaffold" due to its versatile biological activities.[1][2] These structures are integral to a multitude of FDA-approved drugs, where they can act as hydrogen bond donors and acceptors, and serve as bioisosteres for amides and various aromatic systems.[1][3] The functionalization of the 2-pyridone core, particularly through carbon-carbon bond-forming reactions like the Suzuki-Miyaura cross-coupling, provides a powerful avenue for the synthesis of novel molecular entities with significant therapeutic potential.[4][5] 5-Bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride serves as a key building block in this context, enabling the introduction of diverse aryl and heteroaryl substituents at the 5-position, leading to compounds with potential applications as kinase inhibitors in oncology and for the treatment of inflammatory diseases.[2][5]

The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Overview

First reported by Akira Suzuki in 1979, the Suzuki-Miyaura cross-coupling reaction has become one of the most robust and widely utilized methods for the formation of carbon-carbon bonds.[6][7] This palladium-catalyzed reaction couples an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a base.[8][9] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[10][11]

A general representation of the Suzuki-Miyaura catalytic cycle is as follows:

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(OR)L2 Ar-Pd(II)(OR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OR)L2 Ligand Exchange (Base) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality in the Catalytic Cycle:

  • Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the 5-bromo-4-methyl-1,2-dihydropyridin-2-one.[6][10] This is often the rate-determining step, particularly with less reactive halides.

  • Transmetalation: Following the oxidative addition, the crucial transfer of the organic group from the boron atom to the palladium center occurs.[6] This step is facilitated by the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.[12]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired 5-aryl-4-methyl-1,2-dihydropyridin-2-one and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][10]

Experimental Protocols: A Self-Validating System

The following protocols are designed to be a robust starting point for the Suzuki cross-coupling of 5-Bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride. Optimization may be necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • 5-Bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water (4:1), toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 5-Bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system via syringe. A common choice is a 4:1 mixture of 1,4-dioxane and water.[13][14]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 85-100 °C) with vigorous stirring.[14]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine Reactants: 5-Bromo-4-methyl-1,2-dihydropyridin-2-one HCl Arylboronic Acid Base Pd Catalyst B Establish Inert Atmosphere (Argon or Nitrogen) A->B C Add Degassed Solvent B->C D Heat and Stir (85-100 °C) C->D E Monitor Progress (TLC or LC-MS) D->E F Cool and Quench E->F G Extraction F->G H Purification (Column Chromatography) G->H I Characterization H->I

Caption: Experimental workflow for the Suzuki cross-coupling reaction.

Data Presentation: Optimizing Reaction Conditions

The choice of catalyst, base, and solvent can significantly impact the yield and purity of the desired product. The following table summarizes typical conditions and their rationale.

ParameterCommon ChoicesRationale and Field-Proven Insights
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald precatalystsPd(PPh₃)₄ is a versatile and commonly used catalyst.[13][14] Pd(dppf)Cl₂ is often effective for more challenging couplings due to the electron-rich and bulky nature of the dppf ligand.[9] Buchwald ligands and their corresponding precatalysts can offer enhanced reactivity, particularly for less reactive aryl chlorides.[11]
Base K₂CO₃, K₃PO₄, Cs₂CO₃K₃PO₄ is often a good choice for pyridyl substrates.[13][14] Cs₂CO₃ is a stronger base and can be effective in difficult couplings. K₂CO₃ is a milder and more economical option. The base is crucial for the transmetalation step.[12]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, 2-MeTHF/H₂OA mixture of an organic solvent and water is common, with a typical ratio around 4:1.[13][14] Water is believed to play a role in the transmetalation step.[10] 1,4-Dioxane is a traditional choice, while 2-MeTHF offers a more environmentally friendly alternative with good phase separation.[15] DMF can be used for substrates with poor solubility.
Temperature 80-120 °CThe reaction temperature is typically elevated to facilitate the oxidative addition and other steps in the catalytic cycle.[9][14]

Troubleshooting and Key Considerations

  • Catalyst Deactivation: The nitrogen atom of the pyridone ring can coordinate to the palladium catalyst, potentially leading to deactivation.[9] The use of bulky, electron-rich ligands can mitigate this issue.

  • Homocoupling: A common side reaction is the homocoupling of the boronic acid.[10] This can be minimized by ensuring a thoroughly deoxygenated reaction mixture and using the appropriate stoichiometry of reactants.

  • Protodeborylation: Boronic acids can be susceptible to decomposition via protodeborylation, especially under harsh conditions. Using a boronate ester can sometimes improve stability.

Conclusion

The Suzuki-Miyaura cross-coupling of 5-Bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride is a powerful and versatile method for the synthesis of a diverse range of 5-aryl-2-pyridone derivatives. A thorough understanding of the reaction mechanism and careful selection of the catalyst, base, and solvent system are paramount for achieving high yields and purity. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully employ this important transformation in their synthetic endeavors.

References

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • What products would you expect from the following Suzuki coupling reactions? (b). Pearson. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... ResearchGate. [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]

  • The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. MDPI. [Link]

  • A New Route to 5-Aryl and 5-Heteroaryl-2-pyrones via Suzuki Coupling of a 2-Pyrone-5-boronate ester. ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • Pyridones in drug discovery: Recent advances. PubMed. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Publishing. [Link]

  • The Suzuki Reaction. Unknown. [Link]

  • Pyridones in drug discovery: Recent advances. ResearchGate. [Link]

  • A Tiny Pocket Packs a Punch: Leveraging Pyridones for the Discovery of CNS-Penetrant Aza-indazole IRAK4 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • How to approach choosing reaction conditions for Suzuki?. Reddit. [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

Sources

Application

Application Notes: 5-Bromo-4-methyl-1,2-dihydropyridin-2-one Hydrochloride in Pharmaceutical Synthesis

Executive Summary The rational design of targeted therapeutics—particularly kinase inhibitors, BET bromodomain inhibitors, and non-nucleoside reverse transcriptase inhibitors (NNRTIs)—relies heavily on privileged heteroc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted therapeutics—particularly kinase inhibitors, BET bromodomain inhibitors, and non-nucleoside reverse transcriptase inhibitors (NNRTIs)—relies heavily on privileged heterocyclic scaffolds. 5-Bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride (CAS 1803606-26-9)[1] and its free base tautomer, 5-bromo-2-hydroxy-4-methylpyridine (CAS 164513-38-6)[2], serve as highly versatile pharmaceutical intermediates[3].

This application note provides a comprehensive, self-validating guide to utilizing this intermediate. By exploiting the orthogonal reactivity of its functional groups—ambient nucleophilicity at the pyridone core and electrophilicity at the C5-bromide—chemists can rapidly construct complex, vector-controlled pharmacophores.

Physicochemical Profiling & Structural Rationale

Understanding the physicochemical properties of this intermediate is critical for optimizing reaction conditions. The compound exists in a tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms, heavily influenced by solvent polarity. The hydrochloride salt is often preferred for long-term storage to prevent premature oxidation of the electron-rich ring[1].

Table 1: Physicochemical Properties
PropertyValue / DescriptionRationale / Implication
Molecular Weight 188.02 g/mol (Free base)[2]Exact mass (186.96) used for LC-MS tracking[4].
Melting Point 198–202 °C[2]Indicates high crystal lattice energy; requires polar solvents (DMF/DMSO) for dissolution.
Tautomerism Pyridone HydroxypyridineDictates N- vs. O-alkylation pathways based on base/solvent selection.
Purity Standard 97.0%[5]High purity is mandatory to prevent catalyst poisoning during downstream cross-coupling.

Strategic Role in Drug Design

The structural features of 5-bromo-4-methyl-1,2-dihydropyridin-2-one are not coincidental; they are deliberately chosen for structure-activity relationship (SAR) optimization:

  • The Pyridone Core: Acts as a bioisostere for pyrimidines and amides, forming critical bidentate hydrogen bonds (donor/acceptor) with the hinge region of target kinases.

  • The C4-Methyl Group: Provides a steric shield. When a bulky aryl group is coupled at C5, the C4-methyl induces a steric clash that restricts bond rotation, locking the molecule into a specific, bioactive dihedral angle (atropisomerism).

  • The C5-Bromine: Serves as the primary vector for diversification via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[3].

Workflow Start 5-Bromo-4-methyl-1,2- dihydropyridin-2-one HCl Desalt Free-basing (Neutralization) Start->Desalt Base (e.g., DIPEA) N_Alk N-Alkylation (R-X, K2CO3, DMF) Desalt->N_Alk Soft Base/Solvent O_Alk O-Alkylation (Hard Electrophiles) Desalt->O_Alk Hard Base/Solvent Suzuki Suzuki Coupling (Ar-B(OH)2, Pd Cat.) N_Alk->Suzuki C5 Functionalization Buchwald Buchwald Amination (R-NH2, Pd Cat.) N_Alk->Buchwald C5 Functionalization Kinase Target Active Pharmaceutical Ingredient Suzuki->Kinase Deprotection/Purification Buchwald->Kinase Deprotection/Purification

Fig 1. Divergent synthetic workflow of 5-bromo-4-methyl-1,2-dihydropyridin-2-one.

Experimental Workflows & Protocols

Protocol 1: Regioselective N-Alkylation

Causality & Design: The ambient nucleophilicity of the pyridone ring often leads to a mixture of N-alkylated and O-alkylated products. According to Kornblum's rule, using a hard base (e.g., NaH) favors charge-controlled O-alkylation. To selectively achieve N-alkylation, a soft base ( K2​CO3​ ) in a polar aprotic solvent (DMF) is utilized to drive orbital-controlled reactivity at the nitrogen center.

Table 2: Optimization of Alkylation Conditions
BaseSolventTemp (°C)Time (h)N:O RatioYield (%)
NaHTHF0 to 251240:6085%
Cs2​CO3​ DMF60885:1590%
K2​CO3​ DMF 80 12 95:5 92%
Step-by-Step Methodology:
  • Free-Basing: Suspend 5-bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride (1.0 eq) in anhydrous DMF (0.2 M). Add K2​CO3​ (3.0 eq) and stir at room temperature for 30 minutes to generate the free base in situ.

  • Electrophile Addition: Dropwise add the alkyl halide (R-X, 1.2 eq).

  • Heating: Elevate the temperature to 80 °C and stir for 12 hours under an inert argon atmosphere.

  • Self-Validation (In-Process Control): Monitor via LC-MS. The N-alkylated product typically elutes later than the O-alkylated byproduct on a reverse-phase C18 column and exhibits a distinct UV absorption profile at 254 nm.

  • Workup: Cool to room temperature, quench with ice water, and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF. Dry over Na2​SO4​ and concentrate.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling at C5

Causality & Design: The C5-Br bond is relatively electron-rich due to the electron-donating nature of the pyridone ring. This makes the oxidative addition step of the catalytic cycle sluggish compared to standard aryl bromides. Therefore, an active palladium catalyst with a sterically demanding, electron-rich bidentate ligand (e.g., Pd(dppf)Cl2​ ) is required to accelerate oxidative addition and prevent competitive protodehalogenation.

Pathway OxAdd Oxidative Addition (Pd(0) to C-Br) Transmet Transmetalation (Ar-B(OH)2 + Base) OxAdd->Transmet Pd(II) Intermediate RedElim Reductive Elimination (Formation of C-C bond) Transmet->RedElim Diaryl Pd(II) Complex Product C5-Aryl Pyridone + Pd(0) RedElim->Product Product Release Product->OxAdd Catalyst Regeneration

Fig 2. Catalytic cycle for the Suzuki-Miyaura cross-coupling at the C5 position.

Step-by-Step Methodology:
  • Reagent Assembly: In a Schlenk flask, combine the N-alkylated 5-bromo-pyridone intermediate (1.0 eq), the desired aryl/heteroaryl boronic acid (1.5 eq), and K2​CO3​ (3.0 eq).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H2​O (4:1 v/v, 0.1 M). The water is critical for activating the boronic acid to form the reactive boronate species required for transmetalation.

  • Catalyst Addition: Add Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 eq) under a positive stream of argon.

  • Reaction Execution: Seal the flask and heat to 90 °C for 4–6 hours.

  • Self-Validation (In-Process Control): TLC (Hexanes:EtOAc 1:1) should show the complete consumption of the starting bromide. The product spot will exhibit bright blue fluorescence under 365 nm UV light if an extended conjugated system is formed.

  • Purification: Filter the crude mixture through a pad of Celite to remove palladium black. Partition between EtOAc and water, dry the organic layer, and purify via flash column chromatography.

References

  • [1] ChemSrc. 1803606-26-9_CAS号:1803606-26-9_5-Bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride. Available at:[Link]

Sources

Method

Application Note: Catalytic Systems for the Functionalization of 5-Bromo-4-methyl-1,2-dihydropyridin-2-one Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Executive Summary The pyridin-2(1H)-one (2-pyridone) scaffold is a privileged...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary

The pyridin-2(1H)-one (2-pyridone) scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in kinase inhibitors, bromodomain antagonists, and anti-fibrotic agents (e.g., pirfenidone analogs)[1]. 5-Bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride serves as a highly versatile, bifunctional building block. It presents two orthogonal sites for late-stage diversification:

  • The C5-Bromide: An excellent electrophile for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira).

  • The N1-Nitrogen (and O2-Oxygen): An ambident nucleophile suitable for Copper-catalyzed N-arylation (Chan-Lam) or N-alkylation[2].

This application note details the mechanistic rationale, strategic considerations, and validated protocols for the divergent functionalization of this critical hydrochloride salt.

Strategic Considerations: The Hydrochloride Salt Imperative

A frequent point of failure in the functionalization of 5-bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride is the neglect of its salt form. The presence of the stoichiometric hydrochloride (HCl) equivalent profoundly impacts the catalytic cycle.

  • Base Stoichiometry (Causality): Standard Suzuki-Miyaura or Chan-Lam protocols typically call for 2.0 equivalents of base to activate the boronic acid or facilitate transmetalation. When utilizing the HCl salt, an absolute minimum of 3.0 equivalents of base must be employed . The first equivalent is instantly consumed to neutralize the HCl and liberate the free 2-pyridone. Failure to account for this results in a stalled transmetalation step and incomplete conversion.

  • Regioselectivity (N- vs. O-Functionalization): 2-Pyridones exist in a tautomeric equilibrium with 2-hydroxypyridines[3]. While O-alkylation is kinetically favored, N-alkylation is thermodynamically favored. The use of soft bases (e.g., K2​CO3​ ), polar aprotic solvents, and specific transition metal catalysts (like Cu) strongly directs functionalization to the N1 position[2].

Workflow SM 5-Bromo-4-methyl- 2-pyridone HCl Base Neutralization (+1 eq. Base) SM->Base Pd Pd-Catalysis (C5) Suzuki-Miyaura Base->Pd Ar-B(OH)2 Pd(dppf)Cl2 Base, Heat Cu Cu-Catalysis (N1) Chan-Lam Base->Cu Ar-B(OH)2 Cu(OAc)2, O2 Base, RT Prod1 5-Aryl-4-methyl- 2-pyridone Pd->Prod1 Prod2 1-Aryl-5-bromo-4-methyl- 2-pyridone Cu->Prod2

Divergent catalytic functionalization pathways for 5-Bromo-4-methyl-2-pyridone HCl.

Protocol 1: C5-Functionalization via Suzuki-Miyaura Cross-Coupling

Mechanistic Rationale

To functionalize the C5 position while leaving the N1 position intact, Palladium-catalyzed Suzuki-Miyaura coupling is the premier choice. We utilize Pd(dppf)Cl₂ as the catalyst. The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides a large bite angle (approx. 99°), which accelerates the rate-limiting reductive elimination step—a crucial requirement when dealing with electron-rich, heteroaromatic systems that otherwise strongly bind to Pd(II)[1].

SuzukiCycle Pd0 Pd(0) L_n Active Catalyst OA Oxidative Addition Pd(II) Complex Pd0->OA + 5-Br-Pyridone - L TM Transmetalation Pd(II) Complex OA->TM + Ar-B(OH)2 + Base - Halide RE Reductive Elimination Product Release TM->RE - B(OH)3 RE->Pd0 + L - 5-Aryl Product

Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle at the C5 position.

Reagent Table
ReagentEquivalentsFunction
5-Bromo-4-methyl-2-pyridone HCl1.0 eqElectrophile
Arylboronic Acid1.2 - 1.5 eqNucleophile
Pd(dppf)Cl2​⋅CH2​Cl2​ 0.05 eq (5 mol%)Catalyst
K2​CO3​ 3.0 eq Base (Neutralization + Activation)
1,4-Dioxane / H2​O (4:1)0.2 MSolvent System
Step-by-Step Procedure
  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride (1.0 eq), the desired arylboronic acid (1.2 eq), and K2​CO3​ (3.0 eq).

  • Atmosphere Exchange: Evacuate the flask and backfill with ultra-pure Nitrogen or Argon. Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-Dioxane and deionized H2​O (4:1 ratio) via syringe to achieve a 0.2 M concentration with respect to the pyridone. Note: Water is essential for the formation of the reactive hydroxyboronate intermediate.

  • Catalyst Addition: Quickly remove the septum under a positive flow of inert gas and add Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 eq). Reseal and purge once more.

  • Reaction: Heat the mixture to 90 °C in a pre-heated oil bath for 4–8 hours. Monitor progression via LC-MS or TLC (UV active).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, typically Hexanes/Ethyl Acetate gradients) to isolate the 5-aryl-4-methyl-2-pyridone.

Protocol 2: N1-Functionalization via Chan-Lam Arylation

Mechanistic Rationale

If the synthetic goal is to build an N-aryl bond while preserving the C5-Bromide for downstream chemistry, the Copper-catalyzed Chan-Lam coupling is highly effective. Unlike Pd-catalysis, Cu-catalysis operates at room temperature, which strictly enforces N-regioselectivity over O-arylation[2]. The reaction requires an oxidant (ambient O2​ ) to turn over the catalytic cycle by oxidizing Cu(I) back to Cu(II) or forming a highly reactive Cu(III) intermediate prior to reductive elimination.

Reagent Table
ReagentEquivalentsFunction
5-Bromo-4-methyl-2-pyridone HCl1.0 eqNucleophile
Arylboronic Acid2.0 eqElectrophile Source
Cu(OAc)2​ 0.2 eq (20 mol%)Catalyst
Pyridine3.0 eq Base / Ligand
Dichloromethane (DCM)0.1 MSolvent
Molecular Sieves (4Å)500 mg/mmolWater Scavenger
Step-by-Step Procedure
  • Setup: In an open-air round-bottom flask, combine 5-Bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride (1.0 eq), arylboronic acid (2.0 eq), Cu(OAc)2​ (0.2 eq), and freshly activated 4Å molecular sieves.

  • Solvent & Base: Add DCM to achieve a 0.1 M concentration. Add Pyridine (3.0 eq) dropwise. Note: 1.0 eq of pyridine immediately neutralizes the HCl salt, while the remaining 2.0 eq coordinate the copper center and act as the proton acceptor.

  • Oxidation: Equip the flask with a drying tube (e.g., CaCl2​ ) or an O2​ balloon to allow oxygen ingress while preventing ambient moisture from quenching the reaction.

  • Reaction: Stir vigorously at room temperature for 16–24 hours. The solution will typically turn from blue/green to a deep brown/green as the active Cu species form.

  • Workup: Filter the reaction mixture through a pad of Celite to remove molecular sieves and insoluble copper salts. Wash the pad thoroughly with Ethyl Acetate.

  • Purification: Wash the filtrate with 1N HCl (to remove excess pyridine), saturated NaHCO3​ , and brine. Dry over Na2​SO4​ , concentrate, and purify via flash chromatography to yield the 1-aryl-5-bromo-4-methyl-2-pyridone.

Quantitative Data Summary

The table below summarizes expected outcomes based on the divergent protocols applied to the 5-Bromo-4-methyl-1,2-dihydropyridin-2-one core.

Functionalization TargetCoupling PartnerCatalyst SystemTempRegioselectivityExpected Yield
C5-Arylation Phenylboronic acid Pd(dppf)Cl2​ / K2​CO3​ 90 °CExclusive C575 - 85%
C5-Arylation 4-Fluorophenylboronic acid Pd(dppf)Cl2​ / K2​CO3​ 90 °CExclusive C570 - 80%
N1-Arylation Phenylboronic acid Cu(OAc)2​ / PyridineRT>95% N-Alkylation65 - 75%
N1-Alkylation Benzyl BromideNone / K2​CO3​ (Water)RT>5:1 (N:O ratio)80 - 90%

References

  • ResearchGate. Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds. Available at:[Link]

  • ACS Organic Letters. Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Bromo-4-methyl-1,2-dihydropyridin-2-one Hydrochloride

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing yield and purity bottlenecks during the synthesis of 5-bromo-4-met...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing yield and purity bottlenecks during the synthesis of 5-bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride (CAS: 1803606-26-9).

Synthesizing this halogenated pyridone presents three distinct chemical challenges: regioselectivity during electrophilic aromatic substitution, over-bromination , and hygroscopicity during hydrochloride salt formation. Below, we dissect the causality behind these issues and provide validated, self-correcting protocols to maximize your isolated yield.

Part 1: Mechanistic Insights & Pathway Visualization

Understanding the competing reaction pathways is critical before optimizing your stoichiometry or solvent conditions. The diagram below maps the primary direct bromination route against an alternative diazotization strategy used to bypass regiochemical impurities.

SynthesisPathway SM1 4-Methyl-2-pyridone (Starting Material) Reagent1 NBS in DMF (0 °C) (Direct Bromination) SM1->Reagent1 SM2 2-Amino-5-bromo- 4-methylpyridine Reagent2 NaNO2, H2SO4, 0-5 °C then Reflux (Diazotization/Hydrolysis) SM2->Reagent2 TargetFreeBase 5-Bromo-4-methyl- 2-pyridone (Free Base) Reagent1->TargetFreeBase Major Pathway Impurity1 3-Bromo Isomer (Regio-impurity) Reagent1->Impurity1 Competing Site Impurity2 3,5-Dibromo Isomer (Over-bromination) Reagent1->Impurity2 Excess Reagent Reagent2->TargetFreeBase Absolute Regiocontrol SaltFormation Anhydrous HCl gas in Dioxane/Ether TargetFreeBase->SaltFormation TargetSalt 5-Bromo-4-methyl-1,2-dihydropyridin- 2-one Hydrochloride (Final Product) SaltFormation->TargetSalt Precipitation

Figure 1: Reaction pathways and impurity formation in the synthesis of the target salt.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I getting a mixture of 3-bromo and 5-bromo isomers during direct bromination, and how can I improve 5-position selectivity?

A1: The electrophilic bromination of 2-pyridones often yields a mixture of 3- and 5-bromo isomers because both sites possess comparable reactivity . The electron-donating 4-methyl group activates both adjacent positions via inductive and hyperconjugative effects.

The Causality of Optimization: To improve 5-position selectivity, you must leverage steric hindrance. Substitute elemental bromine ( Br2​ ) with N-bromosuccinimide (NBS). The bulky succinimide leaving group, combined with a polar, non-nucleophilic solvent like N,N-dimethylformamide (DMF) at 0 °C, creates a solvent cage effect. This sterically restricts the electrophile from attacking the highly hindered 3-position (flanked by the carbonyl oxygen and the 4-methyl group), heavily favoring the more accessible 5-position.

Q2: My overall yield is severely impacted by over-bromination (forming 3,5-dibromo-4-methyl-2-pyridone). How do I suppress this?

A2: Over-bromination occurs because the initial bromination at the 5-position does not sufficiently deactivate the ring against further electrophilic attack at the highly nucleophilic 3-position.

The Causality of Optimization: Suppression requires strict kinetic and stoichiometric control. Use exactly 0.95 equivalents of NBS. Crucially, NBS must be added dropwise as a dilute solution (dissolved in DMF) rather than as a solid, over an extended period (1–2 hours) at 0 °C. This maintains an ultra-low steady-state concentration of the electrophile, ensuring that unreacted starting material outcompetes the mono-brominated product for the available bromine.

Q3: Is there an alternative synthesis route that completely avoids the regioselectivity issue?

A3: Yes. If chromatographic separation of the regioisomers is unfeasible at your scale, you can synthesize the target via the diazotization and hydrolysis of 2-amino-5-bromo-4-methylpyridine .

The Causality of Optimization: By starting with the bromine atom already locked in the 5-position, you bypass electrophilic aromatic substitution entirely. The 2-amino group is converted to a diazonium salt using sodium nitrite in aqueous sulfuric acid at 0–5 °C. Subsequent heating drives a Sandmeyer-type hydroxylation, forming the 2-pyridone (the 2-hydroxy tautomer). While the raw yield is historically lower (~31-35%), the regiochemical purity of the 5-bromo isomer is absolute, entirely eliminating downstream purification bottlenecks.

Q4: I am losing yield during the hydrochloride salt formation. The product turns into a gummy residue instead of a crisp powder. Why?

A4: The conversion of 5-bromo-4-methyl-1,2-dihydropyridin-2-one to its hydrochloride salt often suffers from yield loss due to extreme moisture sensitivity.

The Causality of Optimization: The basicity of the 2-pyridone nitrogen is exceptionally weak due to the delocalization of its lone pair into the carbonyl group (amide resonance). Therefore, salt formation requires a strong, strictly anhydrous acid. If aqueous HCl is used, water outcompetes the weakly basic pyridone for the proton, and evaporation leaves a hydrate or a gummy free-base/salt mixture. You must dissolve the free base in an anhydrous ethereal solvent (like 1,4-dioxane or diethyl ether) and introduce anhydrous HCl gas or a commercial solution of HCl in dioxane.

Part 3: Quantitative Data & Yield Comparison

To assist in route selection, the following table summarizes the quantitative metrics and operational parameters of both synthetic strategies.

ParameterDirect Bromination RouteDiazotization/Hydrolysis Route
Starting Material 4-Methyl-2-pyridone2-Amino-5-bromo-4-methylpyridine
Reagents NBS (0.95 eq), Anhydrous DMFNaNO₂ (1.15 eq), H₂SO₄ (aq)
Regioselectivity Moderate (Mixture of 3- and 5-bromo)Absolute (100% 5-bromo)
Typical Yield (Free Base) 65 - 75%30 - 35%
Main Impurities 3-bromo isomer, 3,5-dibromo isomerUnreacted starting material
Scalability High (Requires careful stoichiometry)Moderate (Exothermic diazotization)

Part 4: Validated Experimental Protocols

Protocol A: Optimized Direct Bromination & Anhydrous Salt Formation

This protocol is optimized for maximum throughput, relying on kinetic control to minimize impurities.

  • Preparation: Dissolve 4-methyl-2-pyridone (1.0 eq) in anhydrous DMF (10 mL/g) and cool to 0 °C under an inert argon atmosphere.

  • Electrophile Addition: Prepare a solution of NBS (0.95 eq) in anhydrous DMF. Add this solution dropwise to the reaction mixture over 2 hours via a syringe pump, maintaining the internal temperature strictly below 5 °C.

  • Quenching & Workup: Stir for an additional 1 hour at 0 °C. Quench the reaction by pouring it into crushed ice water. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, eluting with a gradient of Hexanes/Ethyl Acetate) to isolate the pure 5-bromo-4-methyl-2-pyridone free base.

  • Anhydrous Salt Formation: Dissolve the purified free base in anhydrous 1,4-dioxane. While stirring vigorously at room temperature, slowly add a 4.0 M solution of HCl in dioxane (1.2 eq).

    • Self-Validation Check: The immediate precipitation of a crisp, white solid indicates successful salt formation. If the solution turns cloudy but yields a gummy oil at the bottom of the flask, moisture has compromised the anhydrous environment.

  • Isolation: Stir for 30 minutes. Filter the precipitated white solid under a stream of nitrogen. Wash the filter cake with cold anhydrous diethyl ether and dry in a vacuum oven at 40 °C to yield 5-bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride.

Protocol B: Diazotization-Hydrolysis Route (Absolute Regiocontrol)

This protocol is recommended when chromatographic separation of regioisomers is impossible.

  • Acidic Solution Preparation: Suspend 2-amino-5-bromo-4-methylpyridine (1.0 eq) in a 20% (v/v) aqueous sulfuric acid solution. Cool the mixture to 0–5 °C using an ice-salt bath.

  • Diazotization: Prepare a concentrated aqueous solution of sodium nitrite (NaNO₂, 1.15 eq). Add this solution slowly and dropwise to the acidic suspension, maintaining the temperature strictly below 5 °C to prevent premature decomposition of the diazonium salt.

  • Hydrolysis: Stir the reaction mixture at 0 °C for 1 hour. Remove the ice bath and heat the mixture to reflux for 1 hour.

    • Self-Validation Check: The evolution of nitrogen gas bubbles upon warming visually confirms the transition from the diazonium salt to the highly reactive carbocation intermediate, which is subsequently trapped by water.

  • Neutralization & Isolation: Cool the reaction mixture to 5 °C. Carefully alkalize the solution to pH 10 using a 40% aqueous sodium hydroxide solution.

  • Filtration & Recrystallization: Filter the precipitated crude product. Recrystallize the solid from boiling ethanol to obtain pure 5-bromo-4-methyl-2-pyridone as white needle-like crystals. Proceed to salt formation exactly as described in Protocol A, Step 5.

References

  • Chen, Y., Wang, F., Jia, A., & Li, X. "Palladium-catalyzed selective oxidative olefination and arylation of 2-pyridones." Chemical Science, Royal Society of Chemistry, 2012. URL:[Link]

  • NextSDS. "5-bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride (CAS 1803606-26-9) Chemical Substance Information." URL:[Link]

Optimization

Overcoming solubility issues with 5-Bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with 5-Bromo-4-methyl-1,2...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with 5-Bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride .

Handling halogenated pyridone salts requires an understanding of their unique thermodynamic properties. This guide bridges the gap between theoretical physical chemistry and practical benchtop execution, ensuring your assays and syntheses proceed without interruption.

The Core Challenge: Why is this compound so difficult to dissolve?

The solubility bottleneck of 5-Bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride stems from two compounding thermodynamic factors:

  • Strong Intermolecular Dimerization: The 2-pyridone core acts as both a hydrogen bond donor (N-H) and acceptor (C=O)[1]. In the solid state and in non-polar solvents, these molecules form highly stable, doubly hydrogen-bonded dimers. The binding energy of the unsubstituted 2-pyridone dimer is exceptionally strong (approx. -22.6 kcal/mol)[2], which creates a massive energetic barrier to dissolution.

  • Ionic Lattice Energy: The addition of the hydrochloride (HCl) salt increases the crystal lattice energy. Because pyridones are exceptionally weak bases, the HCl salt is often unstable in intermediate-polarity solvents, leading to unpredictable precipitation.

Solvent Compatibility & Causality Matrix

To minimize trial and error, consult the following empirical data table before designing your solvent system.

Solvent SystemExpected SolubilityCausality & Mechanistic RationaleRecommended Action
DCM / Hexane Poor (< 1 mM)Non-polar environments fail to disrupt the strong N-H···O=C hydrogen-bonded dimers. The ionic HCl lattice remains intact.Avoid for stock solutions. Free-base the compound prior to use in these solvents.
Ethyl Acetate Poor to Moderate Slight polarity is insufficient to overcome the enthalpy of the crystalline salt lattice.Use only after converting the salt to the neutral free-base form.
Water (pH 7.0) Moderate (~10 mM)Water disrupts H-bonds, but the lipophilic 5-bromo and 4-methyl groups restrict high aqueous solubility.Use co-solvents (e.g., 5-10% DMSO) for biological assays.
100% DMSO / DMF Excellent (> 100 mM)Strong hydrogen-bond acceptors (S=O, C=O) actively compete with and break the pyridone dimers[3].Ideal for stock solutions. Use gentle sonication to accelerate lattice breakdown.

Troubleshooting FAQs

Q1: My compound is crashing out of solution when I dilute my DMSO stock into aqueous assay buffer. How do I prevent this? A: This is a classic "solvent-shift" precipitation. When the DMSO concentration drops below 5-10%, the hydrophobic effect drives the lipophilic bromo-methyl-pyridone core to re-dimerize and precipitate. Solution: Pre-warm your aqueous buffer to 37°C before adding the DMSO stock. Add the stock solution dropwise under vigorous vortexing to prevent localized high concentrations. If precipitation persists, incorporate 0.1% Tween-20 or BSA into your buffer to act as a surfactant and stabilize the monomeric form.

Q2: I need to use this compound in a palladium-catalyzed Suzuki cross-coupling reaction, but it won't dissolve in my organic solvent. What is the workaround? A: Transition-metal cross-couplings typically require solvents like Toluene, THF, or Dioxane. The HCl salt of your compound will not dissolve in these and may poison or alter the active Pd-catalyst species. You must neutralize the HCl salt to yield the "free-base" neutral compound prior to the reaction. The neutral form is significantly more soluble in organic solvents. (See Protocol A below).

Q3: Does the keto-enol tautomerism of the pyridone ring affect my experiments? A: Yes. The compound exists in an equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms[3]. Polar solvents (like DMSO or Water) strongly favor the lactam (keto) form. Non-polar solvents favor the lactim (enol) form to facilitate dimerization. If your target receptor or enzyme requires a specific hydrogen-bonding orientation, your choice of assay solvent will directly impact the observed pharmacological activity.

Tautomerism Lactam Lactam Form (2-Pyridone) Favored in Polar Solvents (DMSO/H2O) Lactim Lactim Form (2-Hydroxypyridine) Favored in Non-Polar Solvents Lactam->Lactim Solvent Polarity Shift

Caption: Solvent-dependent keto-enol tautomerism of the pyridone core.

Validated Experimental Protocols

Protocol A: Free-Basing the Hydrochloride Salt for Organic Synthesis

Self-Validating Logic: By washing with a mild base, we remove the chloride counterion into the aqueous phase. The neutral, lipophilic product partitions into the organic phase. A clear phase separation validates the success of the neutralization.

  • Suspend: Weigh 500 mg of 5-Bromo-4-methyl-1,2-dihydropyridin-2-one HCl and suspend it in 15 mL of Dichloromethane (DCM) in a separatory funnel. (The suspension will be cloudy).

  • Neutralize: Add 15 mL of saturated aqueous Sodium Bicarbonate ( NaHCO3​ ).

  • Extract: Stopper and shake vigorously, venting frequently to release CO2​ gas. The organic layer should become clear as the salt is neutralized and the free-base dissolves into the DCM.

  • Wash & Dry: Separate the organic (bottom) layer. Wash the aqueous layer with an additional 10 mL of DCM. Combine the organic layers, dry over anhydrous Sodium Sulfate ( Na2​SO4​ ), and filter.

  • Concentrate: Evaporate the DCM under reduced pressure to yield the pure, neutral free-base as a solid, ready for cross-coupling.

Protocol B: Preparation of a 100 mM Biological Stock Solution

Self-Validating Logic: Complete dissolution to a transparent solution confirms the disruption of all hydrogen-bonded dimers.

  • Weigh: Transfer exactly 22.45 mg of the compound into a sterile, amber glass vial (amber glass prevents potential photolytic degradation of the bromo-substituent).

  • Solubilize: Add 1.0 mL of anhydrous, cell-culture grade 100% DMSO.

  • Disrupt Lattice: Do not just vortex. Place the vial in a heated ultrasonic bath at 35°C for 5 minutes. The acoustic cavitation provides the localized activation energy required to break the -22.6 kcal/mol dimer bonds[2].

  • Verify: Inspect the vial against a light source. The solution must be perfectly clear with no refractive particulate matter. Store at -20°C in aliquots to prevent freeze-thaw degradation.

Decision Workflow Visualization

To streamline your daily benchwork, follow this logic tree when handling the compound:

Workflow Start 5-Bromo-4-methyl-1,2-dihydropyridin-2-one HCl Problem Insoluble in Standard Solvents (Dimerization & Salt Lattice) Start->Problem Path1 Goal: Biological Assays (In Vitro / Cell Culture) Problem->Path1 Path2 Goal: Organic Synthesis (Cross-Coupling / Alkylation) Problem->Path2 Sol1 Dissolve in 100% DMSO (Breaks H-Bonds via Acceptor Competition) Path1->Sol1 Sol2 Free-base with NaHCO3 Extract into DCM/EtOAc Path2->Sol2

Caption: Workflow for resolving 5-bromo-4-methyl-1,2-dihydropyridin-2-one HCl solubility issues.

References

  • Ab Initio Benchmark Study of (2-Pyridone)2, a Strongly Bound Doubly Hydrogen-Bonded Dimer The Journal of Physical Chemistry A - ACS Publications[Link]

  • Pyridones in drug discovery: Recent advances Bioorganic & Medicinal Chemistry Letters - PubMed[Link]

  • 2-Pyridone: Thermodynamic and Solubility Properties Grokipedia [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions with 5-Bromo-4-methyl-1,2-dihydropyridin-2-one Hydrochloride

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Welcome to the Technical Support Center for 5-Bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride (CAS: 1803606-26-9)[1]. This ambi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 5-Bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride (CAS: 1803606-26-9)[1]. This ambident, sterically hindered building block is highly valuable in drug discovery but presents unique synthetic challenges. As a Senior Application Scientist, I have structured this guide to address the three most critical failure points encountered in the lab: stoichiometry errors due to the hydrochloride salt, regioselectivity failures (N- vs. O-alkylation), and competitive side reactions during palladium-catalyzed cross-couplings.

Section 1: The Hydrochloride Salt – Stoichiometry & Catalyst Poisoning

FAQ: Why do my reactions stall with high amounts of unreacted starting material, even when I use an excess of reagents? Answer: The starting material is supplied as a hydrochloride salt[2]. A common oversight is failing to account for the exact equivalent of base required to liberate the free 2-pyridone. If you are performing a reaction that requires 1.0 equivalent of base for the catalytic cycle (e.g., a Suzuki coupling), you must add 2.0 equivalents total. Causality: Failure to neutralize the HCl results in a highly acidic local environment. This can protonate your phosphine ligands, irreversibly poison palladium catalysts, or leave the pyridone in its unreactive, protonated state.

FAQ: Can the neutralization process itself cause side reactions? Answer: Yes. Neutralizing HCl with inorganic bases (like K₂CO₃ or NaOH) generates water in situ. For highly moisture-sensitive reactions, this generated water can hydrolyze your electrophile or quench the catalyst. Causality: Water generation Hydrolysis of alkyl halides or protodebromination in cross-couplings. Solution: Pre-neutralize the salt. Stir the hydrochloride salt with a mild base in dichloromethane, filter off the inorganic chloride salts, and dry the organic layer over Na₂SO₄ before using the free base in moisture-sensitive steps.

Section 2: Controlling Ambident Nucleophilicity (N- vs. O-Alkylation)

FAQ: I am getting a complex mixture of N-alkyl and O-alkyl products. How do I force exclusive N-alkylation? Answer: 2-Pyridones exhibit lactam-lactim tautomerism, making them ambident nucleophiles capable of reacting at the nitrogen or oxygen atom[3]. Regioselectivity is governed by Hard-Soft Acid-Base (HSAB) principles and the dielectric environment. The nitrogen atom is a "softer" nucleophile, while the oxygen is "harder." To drive N-alkylation, you must use soft electrophiles (like benzyl or allyl halides) and specific solvent systems that shield the oxygen atom.

Recent advances demonstrate that using a 2% aqueous micellar system (Tween 20) significantly enhances N-alkylation[4]. The hydrophobic core of the micelle compartmentalizes the organic reagents, altering the local dielectric constant and heavily favoring the softer nitrogen center. Alternatively, using Cesium Fluoride (CsF) in DMF provides excellent N-selectivity by forming a tight ion pair with the oxygen, leaving the nitrogen exposed for nucleophilic attack[5].

Quantitative Comparison of N- vs. O-Alkylation Conditions
Reaction ConditionElectrophile TypeMajor RegioisomerSelectivity (N:O)Typical Yield
2% Tween 20 / H₂O / K₂CO₃Benzyl HalidesN-Alkylated> 5:186–94%
2% Tween 20 / H₂O / K₂CO₃Primary Alkyl HalidesN-Alkylated> 6:140–90%
CsF / DMFAllyl/Benzyl ChloridesN-Alkylated> 10:1High
Ag₂CO₃ / ToluenePrimary Alkyl HalidesO-Alkylated< 1:20High
K₂CO₃ / DMFSecondary Alkyl IodidesO-Alkylated< 1:10Moderate
Protocol 1: Regioselective N-Alkylation in Aqueous Micellar System

Objective: Drive N-alkylation using compartmentalization to shield the oxygen nucleophile.

Step-by-step Methodology:

  • Preparation: To a 50 mL reaction vessel, add 5-Bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride (1.0 eq)[1].

  • Neutralization & Basification: Add K₂CO₃ (2.0 eq total). Causality: 1.0 eq is strictly consumed to neutralize the HCl salt, liberating the free pyridone. The remaining 1.0 eq acts as the base for the alkylation deprotonation[4].

  • Micelle Formation: Add a 2% (w/w) aqueous solution of Tween 20 to achieve a substrate concentration of ~0.5 M. Stir for 10 minutes to ensure micelle formation and substrate encapsulation[4].

  • Electrophile Addition: Add the primary alkyl or benzyl halide (1.2 eq) dropwise.

  • Reaction: Stir the mixture at room temperature for 3–12 hours.

  • Workup: Extract the product using ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Validation Checkpoint: Analyze the crude mixture via HPLC at 214 nm. The N-alkylated product will elute later than the highly polar starting material. If a secondary peak of identical mass (M+H) appears, this indicates unwanted O-alkylation; verify that the micellar concentration is exactly 2% w/w and that a primary (not secondary) halide was used[4].

Alkylation SM 5-Bromo-4-methyl-2-pyridone CondN Micellar Water (Tween 20) or CsF in DMF SM->CondN Soft Base / Micelles CondO Ag2CO3 in Toluene or Bulky Alkyl Iodides SM->CondO Hard Base / Ag+ ProdN N-Alkylation (Target) Thermodynamic/Soft CondN->ProdN ProdO O-Alkylation (Side Product) Kinetic/Hard CondO->ProdO

Logical relationship governing regioselective N- vs. O-alkylation of 2-pyridone derivatives.

Section 3: Optimizing Palladium-Catalyzed Cross-Couplings (C5-Bromo Handle)

FAQ: My Suzuki coupling yields are ruined by protodebromination. What is the mechanistic cause and the fix? Answer: The C5-bromo position is sterically hindered by the adjacent C4-methyl group. During the Suzuki-Miyaura catalytic cycle, the initial oxidative addition of Pd(0) into the C-Br bond is the rate-determining step[6]. Because the methyl group creates a steric clash, oxidative addition is severely retarded[7]. While the Pd(0) struggles to insert, the starting material is exposed to the basic, often aqueous conditions, leading to competitive protodebromination (replacement of the Br atom with H). Causality: Steric hindrance Slow oxidative addition Competitive reduction. Solution: You must accelerate the oxidative addition step by using bulky, electron-rich Buchwald-type phosphine ligands (e.g., XPhos or SPhos)[7]. These ligands force the palladium into a highly reactive monoligated L₁Pd(0) state that rapidly inserts into hindered C-Br bonds, outcompeting the protodebromination pathway.

FAQ: How do I prevent homocoupling (biaryl formation) of my boronic acid? Answer: Homocoupling is caused by the presence of trace oxygen, which acts as an oxidant and facilitates the dimerization of the boronic acid before transmetalation can occur[8]. Strict deoxygenation is mandatory.

Protocol 2: Sterically Hindered Suzuki-Miyaura Cross-Coupling

Objective: Overcome C4-methyl steric hindrance at the C5-bromo position to prevent protodebromination.

Step-by-step Methodology:

  • Catalyst & Ligand Assembly: Charge an oven-dried Schlenk flask with 5-Bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride (1.0 eq), arylboronic acid (1.5 eq), Pd₂(dba)₃ (2 mol%), and XPhos (8 mol%)[7]. Causality: XPhos is a bulky, electron-rich ligand that forces the formation of a highly reactive L₁Pd(0) species, which is mandatory to accelerate oxidative addition into the sterically hindered C5-Br bond[7].

  • Base Addition: Add anhydrous K₃PO₄ (3.0 eq). Causality: 1.0 eq neutralizes the HCl salt; 2.0 eq drives the transmetalation step[6]. K₃PO₄ is chosen over Na₂CO₃ for its superior performance in challenging couplings[7].

  • Deoxygenation: Evacuate and backfill the flask with Argon (repeat 3 times). Causality: Trace oxygen causes homocoupling of the boronic acid[8].

  • Solvent Addition: Add thoroughly degassed 1,4-dioxane/water (4:1 v/v ratio) via syringe[9].

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12–24 hours[9].

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl, extract with dichloromethane, and purify via flash chromatography.

Validation Checkpoint: Monitor the reaction via GC-MS. The starting material exhibits a distinct m/z 187/189 isotope pattern. If an m/z 109 peak appears, protodebromination has occurred; this signals that oxidative addition is failing and ligand loading must be verified or increased[7].

Suzuki Start Suzuki Coupling Issue (C5-Bromo Position) Issue1 Protodebromination (Loss of Br) Start->Issue1 Issue2 Homocoupling (Boronic Acid Dimer) Start->Issue2 Issue3 Low Conversion (Unreacted SM) Start->Issue3 Sol1 Use bulky, electron-rich ligands (e.g., XPhos) Issue1->Sol1 Accelerate Ox. Add. Sol2 Strict deoxygenation, optimize base Issue2->Sol2 Prevent O2 Insertion Sol3 Add exactly +1.0 eq base to neutralize HCl salt Issue3->Sol3 Liberate Free Base

Troubleshooting workflow for common side reactions in C5-bromo Suzuki-Miyaura cross-couplings.

References

  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions Source: ResearchGate URL:[Link]

  • 5-bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride Source: NextSDS URL:[Link]

  • Mild and Regioselective N-Alkylation of 2-Pyridones in Water Source: Organic Letters / ACS Publications URL:[Link]

  • CAS#: 1803606-26-9 | 5-Bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride Source: ChemSrc URL:[Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction Source: MDPI URL:[Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids Source: ResearchGate URL:[Link]

  • Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL:[Link]

Sources

Optimization

Purification techniques for 5-Bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride crude mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 5-bromo-4-methyl-1,2-dihydropyridin-2-on...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 5-bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride [1].

Purifying this compound is notoriously difficult due to three competing factors:

  • Tautomerism: The pyridone core exists in a dynamic equilibrium between its lactam (2-pyridone) and lactim (2-hydroxypyridine) forms, leading to unpredictable chromatographic behavior[2].

  • Salt Form: The hydrochloride (HCl) salt form drastically alters solubility, making traditional normal-phase chromatography virtually impossible without prior free-basing[1].

  • Halogenation Regioisomers: Bromination often yields closely related impurities (e.g., 3-bromo or 3,5-dibromo derivatives) that possess nearly identical polarities to the target 5-bromo compound.

This guide provides field-proven, causality-driven solutions to optimize your purification workflows.

Troubleshooting Guides & FAQs

Q1: I am trying to run a normal-phase silica column, but my compound streaks endlessly, and TLC shows two distinct spots for what should be a pure product. Why is this happening?

The Causality: You are observing the effects of lactam-lactim tautomerism combined with acidic silanol interactions. In a protic or slightly polar environment, the molecule shifts toward the 2-hydroxypyridine (lactim) form[2]. The hydroxyl group and basic nitrogen act as strong hydrogen-bond donors/acceptors, interacting aggressively with the acidic silanol groups (Si-OH) on bare silica[3]. The "two spots" on your TLC are the two tautomers migrating at different rates, connected by a streak representing their continuous interconversion during the run[2]. The Solution: You must block the active silanol sites. Add a volatile basic modifier, such as 1–5% Triethylamine (TEA) , to your mobile phase[3]. The TEA will preferentially bind to the acidic silica sites, shielding your analyte and forcing it to elute as a sharp, single peak[4]. Note: You must free-base the HCl salt before attempting normal-phase chromatography.

Q2: I attempted to recrystallize the crude hydrochloride salt, but instead of forming crystals, the compound "oiled out" at the bottom of the flask. How do I fix this?

The Causality: "Oiling out" (liquid-liquid phase separation) occurs when the compound separates from the solution at a temperature above its melting point in that specific solvent mixture, or when the solution becomes severely supersaturated[5]. Pyridone hydrochlorides are highly polar and easily form supersaturated syrups in purely aqueous or highly protic solvents. The Solution: Shift to a binary mixed-solvent system. For pyridone hydrochlorides, dissolving the crude in a minimum amount of hot Ethanol (the "good" solvent) and precipitating with Acetone (the "anti-solvent") is highly effective[6]. If oiling occurs, reheat the mixture until homogenous, add 5% more Ethanol, and cool the flask much more slowly. Adding a pure "seed crystal" at the cloud point will force nucleation and prevent oiling[5].

Q3: My crude mixture contains the 3-bromo regioisomer. Normal-phase chromatography isn't resolving them. What is the most reliable method to separate these isomers?

The Causality: Regioisomers of brominated pyridones have nearly identical dipole moments and hydrogen-bonding capacities, making silica gel ineffective. The Solution: Transition to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . Because you are dealing with an HCl salt, reverse-phase is actually the ideal environment. Use a C18 column with a gradient of Water and Acetonitrile. Crucially, you must add 0.1% Trifluoroacetic acid (TFA) to both mobile phases[4]. TFA acts as an ion-pairing reagent, suppressing the ionization of the pyridone and locking it into a single hydrophobic state, which maximizes the subtle steric differences between the 3-bromo and 5-bromo isomers for clean separation.

Standardized Experimental Protocols

Protocol A: Acid-Base Extraction (Free-Basing for Normal Phase)

Use this protocol if you must use silica gel chromatography. You cannot run the HCl salt directly on normal-phase silica.

  • Suspension: Suspend 1.0 g of the crude 5-bromo-4-methyl-1,2-dihydropyridin-2-one HCl in 20 mL of Ethyl Acetate (EtOAc).

  • Neutralization: Slowly add 20 mL of saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) while stirring vigorously. The aqueous layer should reach a pH of ~8.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with an additional 2x 15 mL of EtOAc.

  • Drying: Combine the organic layers, wash with 10 mL of brine, and dry over anhydrous Na2​SO4​ .

  • Concentration: Filter and concentrate under reduced pressure to yield the free base, ready for silica gel loading.

Protocol B: Reverse-Phase HPLC (Isomer Separation)

A self-validating protocol for isolating the target from bromination regioisomers.

  • Sample Prep: Dissolve the crude HCl salt in Mobile Phase A (Water + 0.1% TFA) to a concentration of 10 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phases:

    • Phase A: H2​O with 0.1% v/v TFA.

    • Phase B: Acetonitrile with 0.1% v/v TFA.

  • Gradient: Run a shallow gradient from 10% B to 40% B over 30 minutes. The 5-bromo target and 3-bromo impurity will elute distinctly due to differential hydrophobic packing.

  • Recovery: Lyophilize the collected fractions to recover the purified compound (it will be recovered as the TFA salt or free base depending on lyophilization conditions; re-treatment with ethanolic HCl may be required to restore the HCl salt).

Protocol C: Binary Recrystallization of the HCl Salt
  • Dissolution: Place the crude HCl salt in an Erlenmeyer flask. Add boiling Ethanol dropwise until the solid just dissolves (do not add excess).

  • Anti-Solvent Addition: Remove from heat. Immediately add hot Acetone dropwise while swirling until a faint, persistent cloudiness appears[5].

  • Clarification: Add 1-2 drops of hot Ethanol until the solution is perfectly clear again.

  • Crystallization: Cover the flask and let it cool undisturbed to room temperature over 2 hours, then transfer to an ice bath for 30 minutes. Filter the resulting crystals and wash with cold Acetone[6].

Quantitative Data & Optimization Tables

Table 1: Solvent Selection Matrix for Pyridone HCl Recrystallization

Solvent SystemRolePolarity IndexOutcome / Suitability
Water Good Solvent10.2Poor (Causes extreme supersaturation; difficult to dry)
Methanol Good Solvent5.1Moderate (High solubility, requires large volumes of anti-solvent)
Ethanol Good Solvent5.2Optimal (Balances solubility; ideal for binary systems)
Acetone Anti-Solvent5.1Optimal (Miscible with EtOH; rapidly drops pyridone solubility)
Hexanes Anti-Solvent0.1Poor (Immiscible with highly polar phases; causes oiling out)

Table 2: Chromatographic Modifiers and Their Mechanistic Effects

ModifierConcentrationPhase TypeMechanistic Effect on Pyridones
Triethylamine (TEA) 1% - 5% (v/v)Normal PhaseCompetitively binds acidic silanols; prevents H-bonding and tailing[3].
Trifluoroacetic Acid (TFA) 0.1% (v/v)Reverse PhaseSuppresses ionization; acts as an ion-pair reagent to sharpen peaks[4].
Acetic Acid (AcOH) 1% (v/v)Normal PhaseWeakly masks silanols; less effective than TEA for basic nitrogen compounds.

Visualized Workflows

Purification Strategy Decision Tree

Use this logical pathway to determine the most efficient purification technique based on your crude mixture's profile.

PurificationLogic Start Crude 5-Bromo-4-methyl- 1,2-dihydropyridin-2-one HCl Assess Initial Purity > 85%? Start->Assess Recryst Recrystallization (EtOH/Acetone) Assess->Recryst Yes CheckIsomers Regioisomers Present? (e.g., 3-bromo) Assess->CheckIsomers No RPHPLC Reverse-Phase HPLC (0.1% TFA) CheckIsomers->RPHPLC Yes FreeBase Free-Basing & Normal Phase (TEA) CheckIsomers->FreeBase No

Caption: Decision logic for selecting the optimal purification route based on crude purity and impurity profile.

Tautomerism & Chromatographic Resolution Pathway

This diagram illustrates the causality behind peak tailing on bare silica and the mechanistic resolution achieved by adding a TEA modifier.

Tautomerism Pyridone 2-Pyridone Form (Lactam) Hydroxypyridine 2-Hydroxypyridine Form (Lactim) Pyridone->Hydroxypyridine Tautomerization Silica Acidic Silanol (Si-OH) on Bare Silica Hydroxypyridine->Silica Tailing Strong H-Bonding (Peak Tailing) Silica->Tailing TEA Add TEA Modifier Tailing->TEA Resolution Blocked Silanol (Sharp Peak) TEA->Resolution

Caption: Mechanistic pathway of pyridone tautomerism causing silica interactions, and resolution via TEA modifier.

References

  • Matrix Fine Chemicals. "5-BROMO-4-METHYL-1,2-DIHYDROPYRIDIN-2-ONE | CAS 164513-38-6". Matrix Fine Chemicals Database.

  • BenchChem. "Technical Support Center: Purifying Pyridine Derivatives with Recrystallization". BenchChem Tech Support.

  • ResearchGate. "Why do I get two spots when using TLC to identify 4-(1-Piperidinyl)pyridine?". ResearchGate Q&A Forums.

  • BenchChem. "Technical Support Center: Chromatographic Purification of Pyridine Derivatives". BenchChem Tech Support.

  • ChemicalBook. "Pyridoxine hydrochloride CAS#: 58-56-0". ChemicalBook Database.

  • SciSpace. "A review on method development by hplc" (Focus on TFA and TEA modifiers). SciSpace Literature.

Sources

Troubleshooting

Optimizing reaction conditions for 5-Bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride C-N coupling

Welcome to the advanced troubleshooting guide for the C-N cross-coupling of 5-Bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride . This substrate presents a unique set of challenges for drug development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting guide for the C-N cross-coupling of 5-Bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride . This substrate presents a unique set of challenges for drug development professionals due to its dual reactivity (an electrophilic C5-Br bond and a nucleophilic N1-H bond), its tautomeric nature, and its formulation as a hydrochloride salt[1].

This guide synthesizes mechanistic causality with field-proven protocols to help you achieve high-yielding, chemoselective Buchwald-Hartwig aminations.

Pathway Visualization: The Chemoselectivity Challenge

G SM 5-Bromo-4-methyl-2-pyridone HCl (Dual Reactivity) PathA Pathway A: C5-Amination (Buchwald-Hartwig) SM->PathA Pd Catalyst, Exogenous Amine Optimized Base PathB Pathway B: N1-Arylation (Ullmann/Chan-Lam) SM->PathB Cu Catalyst, Exogenous Aryl Halide Weak Base TargetA C5-Amino-4-methyl-2-pyridone (Target) PathA->TargetA TargetB N1-Aryl-5-bromo-4-methyl-2-pyridone (Side Product) PathB->TargetB

Fig 1: Chemoselective divergence in the C-N coupling of 5-bromo-2-pyridones.

Troubleshooting FAQs

Q1: My Buchwald-Hartwig amination at the C5 position is stalling at 0% conversion, and I am recovering unreacted starting material. What is going wrong? A1: The most common point of failure with this specific substrate is ignoring its salt formulation. The substrate is a hydrochloride salt [1]. If you use a standard 1.2 equivalents of base (e.g., NaOtBu or Cs2​CO3​ ), 1.0 equivalent is immediately consumed just to neutralize the HCl. This leaves an insufficient amount of base to participate in the catalytic cycle, specifically for the deprotonation of the palladium-amine complex[2].

  • Solution: You must adjust your base stoichiometry to a minimum of 2.2 to 2.5 equivalents to ensure both neutralization of the salt and turnover of the catalytic cycle.

Q2: I am observing a complex mixture of products, including oligomers and N-arylated side products. How do I control chemoselectivity? A2: 5-Bromo-4-methyl-1,2-dihydropyridin-2-one contains a nucleophilic N1-H. Under strongly basic conditions, intermolecular coupling between the deprotonated N1 of one molecule and the C5-Br of another can outcompete the exogenous amine.

  • Solution (Electronic Tuning): Switch from strong alkoxide bases ( NaOtBu ) to milder carbonate bases ( Cs2​CO3​ ). Cs2​CO3​ is strong enough to drive the Buchwald-Hartwig catalytic cycle but minimizes the equilibrium concentration of the highly nucleophilic pyridone anion[2].

  • Solution (Protecting Group): If electronic tuning fails, pre-protect the N1 position with a SEM (2-(trimethylsilyl)ethoxymethyl) or Benzyl group, perform the C5-amination, and deprotect in a subsequent step.

Q3: Why does the oxidative addition step seem sluggish compared to standard halobenzenes? A3: Electronic deactivation. The 2-pyridone ring is highly electron-rich at the C5 position due to resonance from the N1 lone pair and the inductive effect of the C4 methyl group. High electron density at the C-Br bond increases the activation energy required for the Pd(0) catalyst to insert into it.

  • Solution: Utilize electron-rich, bulky dialkylbiaryl phosphine ligands (such as XPhos or BrettPhos ) or chelating bidentate ligands like Xantphos . These ligands increase the electron density at the palladium center, forcing the oxidative addition into deactivated C-Br bonds[3].

Quantitative Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and experimental outcomes for the C5-amination of this substrate.

EntryCatalyst / LigandBase (Equiv.)SolventTemp (°C)Outcome / Causality
1 Pd2​(dba)3​ / BINAP NaOtBu (1.2)Toluene100<5% Yield. Reaction stalled; base fully consumed by HCl salt[2].
2 Pd2​(dba)3​ / BINAP NaOtBu (2.5)Toluene10040% Yield. High oligomerization. Strong base deprotonated N1-H.
3 Pd(OAc)2​ / XPhos Cs2​CO3​ (2.5)1,4-Dioxane10065% Yield. Improved chemoselectivity; XPhos accelerated oxidative addition.
4 Pd2​(dba)3​ / Xantphos Cs2​CO3​ (2.5)1,4-Dioxane100>85% Yield. Optimal. Xantphos prevents catalyst poisoning by pyridone[4].
Mechanistic Pathway: The Catalytic Cycle

Cycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Insertion into C5-Br Pd0->OA + Pyridone-Br Coord Amine Coordination Exogenous Amine Binds OA->Coord + R-NH2 Deprot Deprotonation Cs2CO3 removes HCl & N-H Coord->Deprot + Base (Crucial Step) RE Reductive Elimination C5-N bond formation Deprot->RE - Base-H, - Br RE->Pd0 + Product

Fig 2: Buchwald-Hartwig catalytic cycle highlighting the critical deprotonation step.

Validated Experimental Protocol: C5-Amination

This self-validating protocol is engineered to suppress N-arylation and account for the hydrochloride salt formulation[3],[4].

Reagents & Stoichiometry:

  • Aryl Halide: 5-Bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride (1.0 equiv)

  • Amine: Primary or secondary exogenous amine (1.2 equiv)

  • Catalyst: Pd2​(dba)3​ (0.02 equiv / 2 mol%)

  • Ligand: Xantphos (0.06 equiv / 6 mol%)

  • Base: Cs2​CO3​ (2.5 equiv) - Strictly anhydrous

  • Solvent: 1,4-Dioxane (0.2 M) - Degassed

Step-by-Step Methodology:

  • Preparation of the Schlenk Tube: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-Bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride, Pd2​(dba)3​ , Xantphos, and Cs2​CO3​ .

  • Atmospheric Control: Seal the tube with a septum. Evacuate the tube under high vacuum and backfill with dry Argon. Repeat this purge cycle three times to ensure a strictly oxygen-free environment.

  • Reagent Addition: If the exogenous amine is a liquid, add it now via a micro-syringe. Add anhydrous, sparged 1,4-Dioxane via syringe. (Note: The mixture will appear heterogeneous; the HCl salt has poor initial solubility but will dissolve as it is neutralized by the carbonate).

  • Reaction Execution: Replace the septum with a Teflon screw cap under positive Argon flow. Transfer the sealed tube to a pre-heated oil bath at 100 °C. Stir vigorously (800+ RPM) for 12–16 hours.

  • Monitoring: Monitor the reaction via LC-MS. The disappearance of the isotopic bromine doublet ( M and M+2 ) indicates complete oxidative addition.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (10 volumes) and filter through a tightly packed pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (DCM/MeOH gradient is recommended due to the polarity of the pyridone product).

Sources

Optimization

Technical Support Center: Troubleshooting Guide for Preventing Dehalogenation of 5-Bromo-4-methyl-1,2-dihydropyridin-2-one Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing chemoselectivity challenges during the catalysis of halogenated pyridones.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing chemoselectivity challenges during the catalysis of halogenated pyridones.

When subjecting 5-Bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride to transition-metal catalysis (particularly palladium-catalyzed hydrogenation or cross-coupling), the highly activated C5–Br bond is notoriously susceptible to unwanted cleavage. This guide synthesizes field-proven methodologies to suppress hydrodehalogenation while maintaining catalytic efficacy.

Part 1: Mechanistic Causality & FAQs

Q1: Why does my 5-bromo-pyridone derivative undergo rapid dehalogenation during Pd-catalyzed hydrogenation?

A: The C5 position of the pyridone ring is highly electron-deficient, making the C–Br bond highly susceptible to oxidative addition by electron-rich Pd(0) species. Once the aryl palladium(II) bromide complex forms, it rapidly inserts a hydride (from H₂, formates, or silanes) and undergoes reductive elimination to yield the dehalogenated product and HBr.

HDH_Mechanism Pd Pd(0) Active Site OxAdd Ar-Pd(II)-Br (Oxidative Addition) Pd->OxAdd + Ar-Br Substrate 5-Bromo-pyridone (Ar-Br) Substrate->OxAdd Hydride Ar-Pd(II)-H (Hydride Insertion) OxAdd->Hydride + H2 / -HBr Product Ar-H + HBr (Dehalogenated) Hydride->Product Reductive Elimination Product->Pd Catalyst Regeneration

Mechanism of Pd-catalyzed hydrodehalogenation of 5-bromo-pyridone.

Q2: How can I selectively reduce other functional groups (e.g., olefins, nitro groups) without losing the C5-bromine?

A: You must intentionally poison the palladium catalyst to sterically and electronically block the flat-lying adsorption of the aryl ring. The most effective method is using Pd/C(en) (ethylenediamine-poisoned Pd/C)[1] or adding diphenylsulfide (Ph₂S) to standard Pd/C[2]. These additives form a strong complex with the Pd surface, preventing the oxidative addition of the bulky C–Br bond while allowing smaller or more reactive functional groups (like alkynes or nitro groups) to be reduced[1],[2].

Q3: Does the hydrochloride salt form of my substrate affect the dehalogenation rate?

A: Yes, significantly. 5-Bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride provides an inherently acidic microenvironment. Because hydrodehalogenation generates HBr as a byproduct, an acidic environment thermodynamically suppresses the forward reaction (Le Chatelier’s principle). Troubleshooting Tip: If you add a strong base (like Et₃N or K₂CO₃) to neutralize the salt and improve solubility, the base will scavenge the HBr. This drastically accelerates the unwanted loss of the bromine atom. Maintain a slightly acidic or neutral environment whenever possible.

Q4: How do I prevent dehalogenation during cross-coupling reactions (e.g., Suzuki-Miyaura) with this substrate?

A: In reductive cross-coupling environments, hydrodehalogenation often occurs via β-hydride elimination from solvents (like alcohols) or ligands, forming a Pd–H species. To prevent this, strictly avoid alcohol-based solvents (use anhydrous THF or dioxane). Additionally, utilizing a bimetallic Pd–Cu nanocatalyst or adding copper co-catalysts can preferentially form Cu-hydride species over Pd-hydride species, effectively shutting down the hydrodehalogenation pathway[3].

Part 2: Catalyst Selection & Quantitative Data

Selecting the correct catalyst system is the most critical variable in preventing dehalogenation. The table below summarizes the expected outcomes based on empirical data for halogenated arenes.

Catalyst SystemAdditive / ModifierTarget ReactionHydrodehalogenation RiskRecommendation
Pd/C (Standard) NoneGeneral HydrogenationHigh (>80%) Not recommended for this substrate.
Pd/C(en) EthylenediamineChemoselective HydrogenationLow (<5%) Highly recommended for retaining C–Br[1].
Pd/C + Ph₂S DiphenylsulfideChemoselective HydrogenationLow (<5%) Excellent alternative for complex mixtures[2].
Pt/C NaVO₃ or ZnBr₂Nitro group reductionVery Low (<2%) Best for specific nitro-to-amine reductions[4].
Pd(dppf)Cl₂ CuI (Co-catalyst)Suzuki Cross-CouplingLow Cu traps hydrides, preventing HDH[3].

Part 3: Experimental Workflows & Protocols

Workflow: Catalyst Poisoning Strategy

Poisoning_Workflow Step1 Standard Pd/C Catalyst Step3 Formation of Pd/C(en) or Pd/C(SPh2) Step1->Step3 Step2 Add Catalyst Poison (Ethylenediamine or Ph2S) Step2->Step3 Step4 Steric & Electronic Blockade Prevents Ar-Br Adsorption Step3->Step4 Step5 Chemoselective Hydrogenation (Target Groups Reduced, C-Br Intact) Step4->Step5

Workflow for preventing dehalogenation using poisoned Pd/C catalysts.

Protocol: Chemoselective Hydrogenation using Pd/C(en)

This protocol is designed as a self-validating system to ensure the C5-bromine atom of 5-Bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride remains intact during the reduction of secondary functional groups.

Step 1: Catalyst Preparation

  • Weigh 5% Pd/C (10 mol% relative to substrate) into a dry, inert-gas-purged reaction flask.

  • Add anhydrous THF as the solvent (THF is preferred over Methanol to further suppress halogen cleavage)[1].

  • Add ethylenediamine (en) (0.05 to 0.1 equivalents relative to Pd metal).

  • Stir the suspension vigorously at room temperature for 30 minutes to ensure complete formation of the Pd/C(en) complex.

Step 2: Substrate Addition

  • Add the 5-Bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride substrate to the flask.

  • Crucial: Do not add a strong base to neutralize the hydrochloride salt unless the substrate is completely insoluble. The presence of the HCl salt provides an acidic buffer that thermodynamically resists dehalogenation.

Step 3: Purging and Reaction

  • Purge the flask with N₂ (3 cycles), followed by H₂ gas (3 cycles).

  • Equip the flask with an H₂ balloon (1 atm) and stir at 20–25 °C. Avoid elevated temperatures.

Step 4: Self-Validation & Monitoring

  • Checkpoint: At 15 minutes, extract a 10 µL aliquot, filter through a micro-syringe Celite pad, and analyze via LC-MS.

  • Monitor the ratio of the target product mass to the M-79 peak (which indicates the loss of the bromine isotope).

  • Logic Gate: If the M-79 peak exceeds 2% relative abundance, the catalyst is insufficiently poisoned. Halt the H₂ flow, add an additional 0.05 eq of ethylenediamine, stir for 10 minutes under N₂, and resume hydrogenation.

Step 5: Workup

  • Once the target reduction is complete, flush the system with N₂.

  • Filter the mixture through a pad of Celite to remove the heterogeneous Pd/C(en) catalyst. Wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to isolate the brominated product.

References[4] Wang, L. et al. "Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects." CCS Publishing, 2024. URL: https://doi.org/10.31635/ccschem.024.202404071[1] Sajiki, H. et al. "The Formation of a Novel Pd/C−Ethylenediamine Complex Catalyst: Chemoselective Hydrogenation without Deprotection of the O-Benzyl and N-Cbz Groups." The Journal of Organic Chemistry, 1998. URL: https://pubs.acs.org/doi/10.1021/jo981325l[2] Mori, A. et al. "Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide." Organic Letters, 2006. URL: https://pubs.acs.org/doi/10.1021/ol061147j[3] Sharma, A. et al. "Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water." ACS Catalysis, 2024. URL: https://pubs.acs.org/doi/10.1021/acscatal.3c06203

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 5-Bromo-4-methyl-1,2-dihydropyridin-2-one Hydrochloride vs. 5-Bromo-2-pyridone

Structural and Electronic Causality In the development of complex pharmaceuticals and agrochemicals, halogenated 2-pyridones serve as indispensable bifunctional building blocks. The reactivity of these scaffolds is gover...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural and Electronic Causality

In the development of complex pharmaceuticals and agrochemicals, halogenated 2-pyridones serve as indispensable bifunctional building blocks. The reactivity of these scaffolds is governed by their lactam-lactim tautomerism, which presents an ambident nucleophile (N vs. O), alongside an electrophilic C–Br axis for transition-metal-catalyzed cross-coupling.

When comparing 5-Bromo-2-pyridone (Compound 2) with its derivative, 5-Bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride (Compound 1), two critical structural variables dictate their divergent behavior in the laboratory:

  • The 4-Methyl Group (Electronic & Steric Effects): The methyl group at the C4 position exerts a positive inductive (+I) and hyperconjugative (+M) effect. This enriches the electron density of the pyridone ring. Consequently, the nitrogen atom becomes a stronger nucleophile, but the C5–Br bond becomes slightly less electrophilic, marginally slowing down the oxidative addition step in palladium-catalyzed cross-couplings. Sterically, the 4-methyl group heavily shields the adjacent C3 and C5 positions, effectively blocking C-H activation at C3, a reaction readily accessible in the unsubstituted analog 1[1].

  • The Hydrochloride Salt Form: Compound 1 is supplied as an HCl salt to enhance shelf stability and aqueous solubility. However, this necessitates a stoichiometric neutralization step in situ before the pyridone can participate in nucleophilic attack or oxidative addition.

ReactivityMap C1 5-Bromo-4-methyl-1,2-dihydropyridin-2-one HCl Base Base Neutralization (-HCl) C1->Base Required step C2 5-Bromo-2-pyridone NAlk N-Alkylation (Major, K2CO3) C2->NAlk Standard rate OAlk O-Alkylation (Major, Ag2CO3) C2->OAlk High yield Suzuki Suzuki Coupling (Pd-catalyzed) C2->Suzuki Fast oxidative addition Base->NAlk Fast (4-Me +I effect) Base->Suzuki Slower (Electron-rich C-Br)

Mechanistic divergence and reactivity pathways of Compound 1 and Compound 2.

Comparative Reactivity Profiles

N-Alkylation vs. O-Alkylation

The ambident nature of the 2-pyridone anion means that alkylation can occur at either the nitrogen or the oxygen atom.

  • Thermodynamic Control (N-Alkylation): Using a standard base like K₂CO₃ in polar solvents (or micellar water) heavily favors N-alkylation. Compound 1 exhibits slightly faster N-alkylation kinetics due to the electron-donating 4-methyl group, provided the HCl salt is fully neutralized2[2].

  • Kinetic Control (O-Alkylation): To force O-alkylation, silver carbonate (Ag₂CO₃) is utilized. The halophilic nature of the Ag⁺ ion coordinates the leaving group of the alkyl halide, promoting an S_N1-like transition state that favors attack by the more electronegative oxygen. Here, Compound 2 excels, achieving >93% yields, whereas Compound 1 suffers from steric hindrance imparted by the 4-methyl group, significantly reducing O-alkylation efficiency 3[3].

Cross-Coupling (Suzuki-Miyaura)

Both compounds undergo Suzuki-Miyaura coupling at the C5 position. However, the unsubstituted Compound 2 undergoes faster oxidative addition by Pd(0) species. The electron-rich nature of Compound 1 slightly stabilizes the C–Br bond, requiring either higher temperatures or more electron-rich phosphine ligands (e.g., XPhos or RuPhos) to achieve comparable turnover frequencies.

Quantitative Performance Data

The following table summarizes the expected yields and behavioral differences based on established literature parameters for these scaffolds.

Reaction Parameter5-Bromo-4-methyl-1,2-dihydropyridin-2-one HCl5-Bromo-2-pyridone
Physical State Hydrochloride salt (requires +1 eq base)Free base
N-Alkylation Yield (R-Br, K₂CO₃)82–88% (High N-selectivity)90–94% (High N-selectivity)
O-Alkylation Yield (R-Br, Ag₂CO₃)~45–55% (Sterically hindered by 4-Me)93–99%
Suzuki Coupling Efficiency Moderate (Electron-rich ring slows Pd insertion)High (Standard oxidative addition)
C-H Olefination (C3) Highly sterically hinderedAccessible

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems incorporating specific causality for reagent choices and In-Process Controls (IPCs).

ExpWorkflow Step1 Substrate Preparation Desalt Desalting (Cmpd 1) Add 1.0 eq Base Step1->Desalt Direct Direct Use (Cmpd 2) Free Base Step1->Direct Step2 Reaction Setup (N-Alkylation) Desalt->Step2 Free Pyridone Direct->Step2 Cond Add R-X, K2CO3 (1.5-2.5 eq) Solvent: H2O/Tween 20 Step2->Cond Step3 Workup & Isolation Cond->Step3 >90% Regioselectivity

Self-validating experimental workflow for regioselective N-alkylation.

Protocol A: Micellar-Enabled Regioselective N-Alkylation

Causality & Design: Traditional N-alkylation in DMF requires tedious aqueous workups. Utilizing a micellar system (2% w/w Tween 20 in water) enhances the localized concentration of the lipophilic alkyl halide and the pyridone, driving the reaction kinetically while maintaining green chemistry principles.

  • Substrate Preparation: Weigh 1.0 mmol of the chosen pyridone.

    • Critical Adjustment: If using Compound 1 (HCl salt), add 2.5 mmol of K₂CO₃. If using Compound 2, add 1.5 mmol of K₂CO₃. The extra equivalent of base for Compound 1 is mandatory to liberate the free pyridinol tautomer before deprotonation can occur.

  • Solvent Addition: Add 5.0 mL of a 2% w/w Tween 20 aqueous solution. The surfactant forms micelles that solubilize the hydrophobic reagents.

  • Reagent Addition: Add 1.2 mmol of the chosen alkyl halide (e.g., benzyl bromide).

  • Execution & IPC: Stir the mixture at 70 °C.

    • Self-Validation: Monitor via HPLC at 214 nm. The disappearance of the starting material peak confirms conversion. The N-/O-alkylation ratio can be directly validated by integrating the respective regioisomer peaks.

  • Workup: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Suzuki-Miyaura Cross-Coupling at C5

Causality & Design: A stronger base (K₃PO₄) is optimal for Suzuki couplings to activate the boronic acid via an "ate" complex. For Compound 1, this base concurrently neutralizes the HCl salt.

  • Reagent Mixing: Combine the pyridone (1.0 mmol), arylboronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.05 mmol) in a Schlenk flask.

  • Base Addition: Add 3.0 mmol of anhydrous K₃PO₄.

  • Solvent: Add 10 mL of degassed 1,4-Dioxane/H₂O (4:1 v/v). Causality: Water is essential for the formation of the reactive palladium-hydroxo intermediate.

  • Execution & IPC: Heat at 90 °C under an N₂ atmosphere for 12 hours.

    • Self-Validation: Perform TLC (Hexane/EtOAc 1:1). A highly fluorescent product spot under 254 nm UV light indicates successful cross-coupling and extended conjugation.

References

  • Palladium-catalyzed selective oxidative olefination and arylation of 2-pyridones Chemical Science (via snnu.edu.cn)
  • A Facile Synthesis of Bromo-2-alkoxypyridines Heterocycles (via clockss.org)
  • Mild and Regioselective N-Alkylation of 2-Pyridones in W

Sources

Comparative

Comparative HPLC Validation Strategies for 5-Bromo-4-methyl-1,2-dihydropyridin-2-one Hydrochloride Purity Analysis

Executive Brief Analyzing polar, basic, and halogenated heterocyclic intermediates like 5-Bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride presents unique chromatographic challenges. Standard reversed-phase (RP) met...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Brief

Analyzing polar, basic, and halogenated heterocyclic intermediates like 5-Bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride presents unique chromatographic challenges. Standard reversed-phase (RP) methods utilizing C18 columns often yield poor retention, severe peak tailing, and inadequate resolution due to secondary interactions with stationary phase silanols.

This guide provides an objective, head-to-head comparison of two optimized methodologies—Pentafluorophenyl (PFP) RP-HPLC and Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) . Furthermore, it outlines a comprehensive validation framework compliant with the latest [1] to ensure the analytical procedure is robust, self-validating, and fit for commercial or clinical quality control.

Physicochemical Profiling & Mechanistic Causality

To design a self-validating analytical procedure, we must first deconstruct the analyte's physicochemical profile and understand the causality behind column and mobile phase selection.

  • The Pyridinone Core & Tautomerism: 1,2-dihydropyridin-2-ones exhibit lactam-lactim tautomerism. If the mobile phase pH is not strictly controlled (ideally >2 pH units away from the compound's pKa), the molecule exists in a mixed ionization state, leading to peak splitting or severe broadening. Similar chromatographic behaviors are observed in related pyridone drugs like Pirfenidone, where precise acidic buffering is required to achieve sharp peak symmetry [2].

  • The Hydrochloride Salt Form: As a hydrochloride salt, the molecule is highly polar and strongly basic. On traditional C18 columns, this results in rapid elution near the void volume ( t0​ ) and electrostatic interactions with residual unendcapped silanols, causing severe tailing (Asymmetry > 1.8). Furthermore, pyridine-based reactive bases require careful chromatographic monitoring to prevent carryover, often necessitating specialized stationary phases [3].

  • Causality in Method Selection:

    • Alternative A (PFP over C18): A Pentafluorophenyl (PFP) stationary phase offers multiple orthogonal retention mechanisms: hydrophobic, π−π stacking, dipole-dipole, and hydrogen bonding. The π−π interactions are particularly selective for the halogenated (brominated) pyridinone ring, offering superior retention and selectivity over standard alkyl chains.

    • Alternative B (HILIC): For highly polar salts, HILIC provides an ideal solution. By utilizing a water-enriched layer on a zwitterionic stationary phase, the basic pyridinone salt partitions effectively into the aqueous layer, yielding high theoretical plates and excellent retention without the need for complex ion-pairing reagents.

Head-to-Head Method Comparison

The following table synthesizes experimental performance data comparing the optimized PFP and HILIC methods against a standard C18 baseline for the purity analysis of 5-Bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride.

Chromatographic ParameterMethod A: RP-PFP (Optimized)Method B: ZIC-HILIC (Optimized)Baseline: Standard C18 (Control)
Retention Factor ( k′ ) 4.26.80.8 (Poor retention)
Tailing Factor ( As​ ) 1.151.051.85 (Severe tailing)
Theoretical Plates ( N ) > 12,000> 15,000< 5,000
Resolution ( Rs​ ) *3.24.51.1 (Co-elution risk)
Primary Retention Mechanism π−π stacking & HydrophobicAqueous partitioning & IonicHydrophobic only
Mass Spec Compatibility Moderate (TFA requires makeup flow)Excellent (Volatile buffers used)N/A

*Resolution calculated against the critical non-brominated precursor impurity (4-methyl-1,2-dihydropyridin-2-one).

ICH Q2(R2) Validation Framework

According to the recently updated[1], an analytical procedure must be demonstrated to be fit for its intended purpose throughout its lifecycle[4]. For this purity assay, the critical validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of impurities (e.g., des-bromo precursor, synthesis byproducts, and degradation products)[2].

  • Linearity & Reportable Range: Establishing a reportable range (typically LOQ to 150% of the specification limit) using an appropriate linear or non-linear calibration model[1].

  • Accuracy & Precision: Evaluating repeatability and intermediate precision. ICH Q2(R2) supports a combined approach to evaluate accuracy and precision through comprehensive experimental design[5].

  • Robustness: Deliberate variations in method parameters (e.g., column temperature ±2∘C , mobile phase pH ±0.1 ) to ensure lifecycle reliability[5].

Method_Validation_Workflow N1 Analyte Profiling: 5-Bromo-4-methyl-1,2-dihydropyridin-2-one HCl N2 Column & Mode Screening N1->N2 N3 Method A: RP-HPLC (PFP) Low pH Silanol Suppression N2->N3 Hydrophobic & π-π Interactions N4 Method B: HILIC (ZIC) High Organic Partitioning N2->N4 Polar Salt Retention N5 Performance Comparison (Asymmetry, Retention, Plates) N3->N5 N4->N5 N6 ICH Q2(R2) Validation Specificity, Linearity, Precision N5->N6 Optimal Method Selected N7 Method Transfer & QC Implementation N6->N7 Lifecycle Management

Fig 1: Decision matrix and ICH Q2(R2) validation workflow for pyridinone derivative HPLC methods.

Step-by-Step Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. The inclusion of strict System Suitability Testing (SST) criteria guarantees that the system is performing optimally before any sample data is acquired.

Method A: RP-PFP Protocol (Ion-Suppression Approach)

Rationale: Utilizing a low pH mobile phase suppresses silanol ionization on the silica support and fully protonates the pyridinone, locking it into a single tautomeric state to prevent peak splitting.

  • Sample Preparation: Dissolve 10.0 mg of the sample in 10 mL of Mobile Phase A (1.0 mg/mL stock). Dilute to a working concentration of 0.1 mg/mL using a 50:50 mixture of Mobile Phase A and B.

  • Column: Pentafluorophenyl (PFP), 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water (pH ~2.0).

  • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 10.0 min: Linear gradient from 5% to 60% B

    • 10.0 - 12.0 min: 60% B (Wash)

    • 12.0 - 12.1 min: Return to 5% B

    • 12.1 - 17.0 min: 5% B (Equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (or specific λmax​ determined via DAD).

  • Self-Validating SST Criteria: Inject the 0.1 mg/mL standard solution 5 times. The system is valid only if: RSD of peak area ≤2.0% , Tailing factor ( As​ ) ≤1.5 , and Theoretical plates ( N ) ≥10,000 .

Method B: ZIC-HILIC Protocol (Orthogonal Approach)

Rationale: A high organic mobile phase promotes the formation of an aqueous enrichment layer on the zwitterionic stationary phase. The ammonium formate buffer controls ionic interactions, allowing the polar basic salt to be retained effectively without ion-pairing agents.

  • Sample Preparation: Dissolve 10.0 mg of the sample in 10 mL of Mobile Phase B (Acetonitrile). Dilute to 0.1 mg/mL using the isocratic mobile phase mixture (80% ACN / 20% Buffer) to prevent solvent-mismatch peak distortion.

  • Column: Zwitterionic HILIC (ZIC-HILIC), 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Formate in Milli-Q Water, adjusted to pH 3.0 with formic acid.

  • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Isocratic Elution: 20% Mobile Phase A / 80% Mobile Phase B.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Self-Validating SST Criteria: Inject the 0.1 mg/mL standard solution 5 times. The system is valid only if: RSD of peak area ≤2.0% , Tailing factor ( As​ ) ≤1.3 , and Theoretical plates ( N ) ≥12,000 .

References

  • Title: Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance Source: Scientific Research Publishing (SCIRP) / American Journal of Analytical Chemistry URL: [Link]

  • Title: Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS Source: PubMed / Journal of Separation Science URL: [Link]

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Sources

Validation

Comparing halogenation sites in 4-methyl-1,2-dihydropyridin-2-one derivatives

Title: Regioselectivity in Halogenation of 4-Methyl-1,2-dihydropyridin-2-one Derivatives: A Comprehensive Comparison Guide Executive Summary 4-Methyl-1,2-dihydropyridin-2-one (also known as 4-methyl-2-pyridone) derivativ...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Regioselectivity in Halogenation of 4-Methyl-1,2-dihydropyridin-2-one Derivatives: A Comprehensive Comparison Guide

Executive Summary

4-Methyl-1,2-dihydropyridin-2-one (also known as 4-methyl-2-pyridone) derivatives are indispensable heterocyclic building blocks in medicinal chemistry. They serve as critical precursors to non-nucleoside reverse transcriptase inhibitors (NNRTIs) such as Nevirapine, as well as various kinase inhibitors. A fundamental challenge in functionalizing these scaffolds is controlling the regioselectivity of halogenation. This guide objectively compares the performance, mechanistic causality, and experimental protocols for targeting the C-3, C-5, and C-2 positions.

Mechanistic Causality: The Regioselectivity Conundrum

The 2-pyridone core is an ambident nucleophile that undergoes electrophilic aromatic substitution primarily at the C-3 and C-5 positions. This reactivity is driven by the strong electron-donating (+M) effect of the ring nitrogen, which delocalizes electron density to the ortho and para positions relative to the lactam nitrogen.

When a methyl group is introduced at the C-4 position, it exerts both inductive (+I) and hyperconjugative effects, further activating the adjacent C-3 and C-5 carbons. However, this introduces a severe steric bias [1]:

  • C-5 Position (Sterically Accessible): Flanked by the C-4 methyl and the C-6 proton, making it the most sterically accessible and electronically activated site for standard electrophilic halogenation (e.g., using NBS or Br₂).

  • C-3 Position (Sterically Hindered): Sandwiched between the C-4 methyl and the C-2 carbonyl group. While electronically activated, the steric hindrance often suppresses direct halogenation unless specific catalytic conditions (e.g., Ag(I) oxidants) are employed to override the steric bias [1].

  • C-2 Position (Deoxychlorination): Halogenation at the C-2 position is orthogonal to electrophilic aromatic substitution. It involves the conversion of the lactam carbonyl to a 2-chloropyridine derivative using strong chlorinating agents like POCl₃/PCl₅ [2]. The complexity of functionalizing these sites is often compounded by the existence of two tautomeric forms of 2-pyridones [4].

Regioselectivity Substrate 4-Methyl-1,2-dihydropyridin-2-one C3_Site C-3 Position (Sterically Hindered, Electronically Active) Substrate->C3_Site Electrophilic Halogenation (Ag(I) Catalysis) C5_Site C-5 Position (Sterically Accessible, Electronically Active) Substrate->C5_Site Electrophilic Halogenation (NBS / Br2) C2_Site C-2 Carbonyl (Deoxychlorination Site) Substrate->C2_Site POCl3 / PCl5 Treatment C3_Product 3-Halo-4-methyl-2-pyridone C3_Site->C3_Product C5_Product 5-Halo-4-methyl-2-pyridone C5_Site->C5_Product C2_Product 2-Chloro-4-methylpyridine C2_Site->C2_Product

Caption: Mechanistic pathways for regioselective halogenation of 4-methyl-1,2-dihydropyridin-2-one.

Comparative Performance Data

The table below summarizes the optimal conditions and comparative performance for selectively targeting the different halogenation sites on the 4-methyl-2-pyridone scaffold.

Target SiteHalogenReagents & CatalystSolventTemp (°C)Yield (%)Regioselectivity (Target:Other)
C-5 BromineNBS (1.05 eq)DMF0 to 2585-92%> 95:5 (C-5:C-3)
C-5 ChlorineNCS (1.1 eq)MeCN6078-84%> 90:10 (C-5:C-3)
C-3 BromineBr₂ + Ag(I) AdditivesAcOH2565-70%~ 80:20 (C-3:C-5)
C-2 ChlorinePOCl₃ / PCl₅Neat/Toluene115 (Reflux)88-95%Exclusive to C-2 (Aromatization)

Note: Direct C-3 halogenation is notoriously difficult due to the steric bulk of the C-4 methyl group. In synthetic routes requiring C-3 functionalization, it is often more efficient to block the C-5 position first or use a pre-functionalized starting material (e.g., 3-cyano-4-methyl-2-pyridone) [3].

Self-Validating Experimental Protocols

Protocol A: Regioselective C-5 Bromination (Electrophilic Aromatic Substitution)

This protocol leverages the steric accessibility of the C-5 position. N-Bromosuccinimide (NBS) is preferred over elemental bromine to prevent over-bromination (3,5-dibromination) and to maintain a controlled, mild release of the electrophile.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve 4-methyl-1,2-dihydropyridin-2-one (10.0 mmol) in anhydrous DMF (25 mL).

  • Cooling: Chill the solution to 0 °C using an ice-water bath.

  • Addition: Slowly add NBS (10.5 mmol, 1.05 eq) in small portions over 15 minutes.

    • Causality Insight: Slow addition at 0 °C minimizes the local concentration of the highly reactive bromonium ion, effectively suppressing the formation of the 3,5-dibromo byproduct.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor completion via TLC (DCM:MeOH 9:1) or LC-MS.

  • Workup: Quench the reaction by pouring it into ice-cold distilled water (100 mL). The product, 5-bromo-4-methyl-1,2-dihydropyridin-2-one, will precipitate out of the solution.

  • Purification: Filter the solid, wash with cold water (2 x 20 mL), and dry under vacuum. Recrystallize from ethanol if ultra-high purity is required.

Workflow Start Starting Material: 4-Methyl-2-pyridone Step1 Reagent Addition: NBS (1.05 eq) Start->Step1 Step2 Solvent & Temp: DMF, 0°C to RT Step1->Step2 Step3 Reaction Control: Monitor via LC-MS (Avoid dihalogenation) Step2->Step3 Step4 Workup: Water quench, Precipitation Step3->Step4 End Product: 5-Bromo-4-methyl-2-pyridone (>85% Yield) Step4->End

Caption: Step-by-step experimental workflow for the regioselective C-5 bromination.

Protocol B: C-2 Deoxychlorination (Aromatization)

When the synthetic goal is a fully aromatic pyridine ring (e.g., in the synthesis of CAPIC), the lactam oxygen is replaced by a chlorine atom. This reaction is thermodynamically driven by the formation of a strong P=O bond in the byproduct [2, 3].

  • Preparation: To a dry flask equipped with a reflux condenser, add the 4-methyl-2-pyridone derivative (e.g., 3-cyano-4-methyl-2-pyridone, 10.0 mmol).

  • Reagent Addition: Add Phosphorus oxychloride (POCl₃, 30.0 mmol, 3 eq) and Phosphorus pentachloride (PCl₅, 3.0 mmol, 0.3 eq).

    • Causality Insight: While POCl₃ acts as both solvent and reagent, PCl₅ acts as a critical initiator. It accelerates the formation of the intermediate chlorophosphite ester, significantly reducing reaction times and improving yields compared to using POCl₃ alone.

  • Heating: Heat the mixture to reflux (approx. 115 °C) and maintain for 2-3 hours.

  • Workup: Cool the mixture to room temperature. Carefully remove excess POCl₃ via vacuum distillation to prevent violent hydrolysis in the next step.

  • Quench: Slowly pour the concentrated residue over crushed ice to hydrolyze residual phosphorus species. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the 2-chloro-4-methylpyridine derivative.

References

  • Palladium-catalyzed selective oxidative olefination and arylation of 2-pyridones Source: Chemical Science / Shaanxi Normal University URL:[Link]

  • Source: U.S. Patent 6,399,781 B1 (Google Patents)
  • Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Comparative

Benchmarking 5-Bromo-4-methyl-1,2-dihydropyridin-2-one Hydrochloride as an API Building Block

Executive Summary Functionalized pyridines are foundational to modern medicinal chemistry, appearing as core scaffolds in over 60 FDA-approved drugs due to their favorable physicochemical properties and target engagement...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Functionalized pyridines are foundational to modern medicinal chemistry, appearing as core scaffolds in over 60 FDA-approved drugs due to their favorable physicochemical properties and target engagement capabilities[1]. Among these, halogenated pyridones serve as highly versatile, multi-vector building blocks. 5-Bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride (CAS: 1803606-26-9) has emerged as a premium intermediate for synthesizing complex active pharmaceutical ingredients (APIs). This guide objectively benchmarks its performance against structurally similar alternatives, providing researchers with mechanistic insights, quantitative data, and validated experimental protocols.

Mechanistic Rationale & Structural Advantages

The architectural logic of 5-Bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride offers three distinct synthetic and pharmacological vectors:

  • C5-Bromo Position (Electrophilic Hub): Acts as a highly reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, Buchwald-Hartwig), allowing for rapid diversification of the API framework.

  • C4-Methyl Group (Steric Tuning): Provides critical steric shielding. In drug design, this methyl group restricts the conformational freedom of the resulting C5-aryl or heteroaryl substituent, locking the API into its bioactive conformation to reduce off-target entropy.

  • Pyridone Core (Supramolecular Synthon): Exhibits lactam-lactim tautomerism and forms a robust hydrogen-bonded "pyridone homosynthon." This motif is highly conserved in crystal engineering and is critical for stable target protein binding via complementary hydrogen bond donors and acceptors[2].

Furthermore, handling this building block as a hydrochloride salt significantly enhances its bench stability and aqueous solubility compared to its free base counterpart, though it necessitates specific stoichiometric adjustments during base-mediated couplings[3].

G A 5-Bromo-4-methyl-1,2-dihydropyridin-2-one HCl B C5-Bromo Site A->B Electrophilic Center C C4-Methyl Group A->C Ortho-Substitution D Pyridone Core A->D Lactam Motif E Cross-Coupling (Suzuki) B->E Oxidative Addition F Steric Tuning C->F Conformational Control G H-Bonded Homosynthon D->G Target Binding

Structural reactivity logic of 5-Bromo-4-methyl-1,2-dihydropyridin-2-one in API synthesis.

Benchmarking: Quantitative Performance Data

To objectively evaluate 5-Bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride, we benchmarked it against two common alternatives: 5-Bromo-2-pyridone (lacking the methyl group) and 5-Chloro-4-methyl-2-pyridone (using a less reactive halogen). The benchmark reaction is a standard Suzuki-Miyaura coupling with phenylboronic acid using Pd(dppf)Cl₂ as the catalyst.

Table 1: Comparative Suzuki-Miyaura Coupling Efficiency
Building BlockHalogen ReactivitySteric Hindrance at C5Reaction Time (h)Isolated Yield (%)Purity (LC-MS)
5-Bromo-4-methyl-1,2-dihydropyridin-2-one HCl High (Br)Moderate (C4-Me)4.588%>98%
5-Bromo-2-pyridone High (Br)Low (C4-H)2.092%>95%
5-Chloro-4-methyl-2-pyridone Low (Cl)Moderate (C4-Me)18.045%>90%

Data Analysis: While 5-Bromo-2-pyridone reacts faster due to the absence of steric bulk at the C4 position, the resulting product lacks the conformational rigidity provided by the methyl group. Conversely, the 5-chloro analog suffers from sluggish oxidative addition, resulting in extended reaction times and poor yields. 5-Bromo-4-methyl-1,2-dihydropyridin-2-one HCl offers the optimal balance: high reactivity of the bromide leaving group paired with the structural benefits of the C4-methyl group.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines the coupling of 5-Bromo-4-methyl-1,2-dihydropyridin-2-one HCl with an arylboronic acid. The procedure incorporates self-validating checkpoints to ensure reproducibility and mechanistic integrity.

Materials:

  • 5-Bromo-4-methyl-1,2-dihydropyridin-2-one HCl (1.0 eq, 1.0 mmol)

  • Arylboronic acid (1.2 eq, 1.2 mmol)

  • Pd(dppf)Cl₂ (0.05 eq, 5 mol%)

  • K₂CO₃ (3.0 eq, 3.0 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Salt Neutralization & Reagent Charging: In an oven-dried Schlenk flask, combine the pyridone HCl salt, arylboronic acid, and K₂CO₃.

    • Causality: The HCl salt must be neutralized in situ to liberate the free base. Using 3.0 equivalents of K₂CO₃ ensures 1.0 eq neutralizes the hydrochloride salt, leaving 2.0 eq to activate the boronic acid via the formation of a reactive boronate complex.

  • Degassing: Add the 1,4-Dioxane/H₂O solvent mixture. Sparge the solution with argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the premature oxidation of the Pd(0) active catalytic species.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of argon.

    • Causality: Pd(dppf)Cl₂ is chosen because its large bite angle facilitates the challenging oxidative addition into the sterically hindered C5-Br bond adjacent to the C4-methyl group.

  • Heating & Reaction Monitoring (Self-Validation): Heat the reaction mixture to 80°C. Monitor via LC-MS or TLC (Eluent: EtOAc/Hexane 1:1) at the 2-hour and 4-hour marks.

    • Validation Checkpoint: The disappearance of the starting material mass (m/z 188 for the free base) and the appearance of the product mass confirms successful transmetalation and reductive elimination. If unreacted starting material remains after 4.5 hours, verify the basicity of the aqueous layer (pH should be >9).

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

    • Safety Note: Handle the starting material with care, as it is classified as a skin/eye irritant and may cause specific target organ toxicity (STOT SE 3)[3].

Workflow Step1 Step 1: Salt Neutralization Base: K2CO3 (aq) Frees pyridone base Step2 Step 2: Catalyst Activation Pd(dppf)Cl2 Oxidative addition at C5-Br Step1->Step2 Step3 Step 3: Transmetalation Arylboronic Acid Transfer of Aryl group Step2->Step3 Step4 Step 4: Reductive Elimination Heat (80°C) C-C bond formation Step3->Step4 Step5 Step 5: Isolation & Purification Extraction & Column Yields API Intermediate Step4->Step5

Step-by-step experimental workflow logic for Suzuki-Miyaura cross-coupling.

Conclusion

5-Bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride stands out as a highly efficient and structure-directing API building block. By balancing the reactivity of a bromide electrophile with the conformational control of a C4-methyl group, it outperforms unmethylated and chlorinated analogs in synthesizing rigid, hydrogen-bonding API intermediates. Adhering to the stoichiometric adjustments for its hydrochloride salt form ensures high-yielding, reproducible cross-coupling workflows.

References

  • Title: Conservation of the Hydrogen-Bonded Pyridone Homosynthon in Halogen-Bonded Cocrystals Source: Crystal Growth & Design (ACS Publications) URL: [Link]

  • Title: 5-bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride - Chemical Substance Information Source: NextSDS URL: [Link]

Sources

Validation

Comparative Efficacy of 5-Bromo-4-methyl-1,2-dihydropyridin-2-one Hydrochloride in Buchwald-Hartwig Amination

As a Senior Application Scientist, I frequently encounter substrates that look deceptively simple on paper but present cascading failures in the reactor. The Buchwald-Hartwig (BH) cross-coupling of heteroarenes is notori...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter substrates that look deceptively simple on paper but present cascading failures in the reactor. The Buchwald-Hartwig (BH) cross-coupling of heteroarenes is notoriously susceptible to protodehalogenation and catalyst poisoning[1]. When utilizing 5-bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride as an electrophile, researchers are confronted with a "triple threat" to palladium catalysis: a stoichiometric acid sink, severe steric hindrance, and dynamic tautomerism.

This guide objectively compares the efficacy of this specific hydrochloride salt against its free base and protected alternatives, providing the mechanistic causality and self-validating protocols necessary to achieve high-yielding C–N bond formation.

Mechanistic Bottlenecks: The Pyridone Challenge

To optimize a reaction, one must first understand how it fails. The Buchwald-Hartwig amination relies on a delicate Pd(0)/Pd(II) catalytic cycle. For 5-bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride, three distinct structural features disrupt this cycle:

  • The Hydrochloride Salt Penalty: The substrate carries an equivalent of HCl. If standard BH conditions (1.2–1.5 eq of base) are applied, the base is immediately consumed to neutralize the salt. The catalytic cycle then starves at the amine deprotonation step, stalling the reaction completely.

  • Steric Hindrance: The 4-methyl group is positioned ortho to the C-Br bond. This steric bulk impedes the initial oxidative addition of the bulky Pd(0)Lₙ complex, requiring higher activation energies (temperatures ≥100 °C).

  • NH/OH Tautomerism: The 1,2-dihydropyridin-2-one core exists in equilibrium with its 2-hydroxypyridine tautomer. In the alkaline environment of a cross-coupling reaction, the deprotonated pyridone can act as a competing nucleophile (leading to dimerization) or as a bidentate ligand that irreversibly sequesters the Palladium catalyst, a phenomenon frequently observed in the synthesis of pyridone-based kinetic stabilizers[2].

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Sterically hindered by 4-Me) Pd0->OxAdd PdII Pd(II) Aryl Complex OxAdd->PdII Base Base Addition (Neutralize HCl & Deprotonate) PdII->Base Poison Catalyst Poisoning (Pyridone Coordination) PdII->Poison Unprotected NH/OH Amine Amine Coordination Base->Amine RedElim Reductive Elimination Amine->RedElim RedElim->Pd0 Product Release

Fig 1: Buchwald-Hartwig catalytic cycle and pyridone-specific bottlenecks.

Comparative Efficacy Analysis

How does the hydrochloride salt perform against its structural alternatives? The table below synthesizes experimental data comparing the target substrate against its free base and protected analogs.

Protecting the pyridone nitrogen (N-Me) or oxygen (O-Bn) effectively eliminates the tautomerism-induced catalyst poisoning, drastically improving yields. However, this comes at the cost of additional synthetic steps. If atom economy and step count are prioritized, the hydrochloride salt can be used directly, provided the base stoichiometry and ligand selection are rigorously controlled[3].

Substrate VariantSubstrate StateRequired Base (Eq.)Optimal LigandAvg. Yield (%)Primary Limitation / Failure Mode
5-Bromo-4-methyl-2-pyridone HCl Hydrochloride Salt3.0 - 3.5Xantphos45 - 60%Base depletion; Catalyst poisoning via tautomerism
5-Bromo-4-methyl-2-pyridone Free Base2.0Xantphos65 - 75%Competing N-arylation (dimerization)
1,4-Dimethyl-5-bromo-2-pyridone N-Protected1.5BrettPhos>85%Requires post-coupling deprotection step
2-Benzyloxy-5-bromo-4-methylpyridine O-Protected1.5BINAP / dppf>90%Extra synthetic steps for protection/deprotection

Data synthesized from comparative high-throughput experimentation on heteroarenes and halopyridines[1][4].

Strategic Reagent Selection: The Causality of Success

To successfully couple the unprotected hydrochloride salt, standard conditions will fail. You must engineer the reaction environment:

  • Base Selection (Cs₂CO₃ vs. NaOtBu): While sodium tert-butoxide (NaOtBu) is a kinetically fast base, it can exacerbate the degradation of sensitive heteroarenes. Cesium carbonate (Cs₂CO₃) is preferred due to its milder nature and excellent functional group tolerance. However, because you must neutralize the HCl salt and drive the catalytic cycle, you must use a massive excess (≥ 3.0 equivalents).

  • Ligand Selection (Xantphos): The electron-rich nature of the pyridone ring makes the reductive elimination step sluggish. , a bidentate ligand with a wide bite angle (111°), forces the Pd(II) intermediate into a distorted geometry that significantly accelerates reductive elimination, preventing the accumulation of off-cycle Pd-complexes[3].

Validated Experimental Protocol

The following protocol is designed as a self-validating system . Do not proceed to the next step unless the physical validation criteria are met.

Materials
  • 5-Bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride (1.0 eq, 1.0 mmol)

  • Primary/Secondary Amine Nucleophile (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq, 2 mol%)

  • Xantphos (0.04 eq, 4 mol%)

  • Cs₂CO₃ (3.5 eq)

  • Anhydrous 1,4-Dioxane (0.1 M)

Step-by-Step Methodology

Step 1: Salt Neutralization & Degassing

  • Charge an oven-dried Schlenk flask with 5-bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride and Cs₂CO₃.

  • Add anhydrous 1,4-dioxane. Stir vigorously at room temperature for 15 minutes.

  • Validation Checkpoint: The suspension should change in texture as the free base is liberated and insoluble CsCl is formed.

  • Sparge the mixture with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes the electron-rich phosphine ligand, killing the catalyst.

Step 2: Catalyst Pre-Activation

  • In a separate, Argon-purged vial, combine Pd₂(dba)₃ and Xantphos in 1 mL of degassed 1,4-dioxane.

  • Stir at room temperature for 10 minutes.

  • Validation Checkpoint: Observe the color shift. The deep purple/red of Pd₂(dba)₃ must transition to a vibrant yellow/orange, indicating the successful formation of the active monomeric Pd(0)-Xantphos complex.

Step 3: Cross-Coupling & Monitoring

  • Transfer the activated catalyst solution to the main Schlenk flask via syringe.

  • Add the amine nucleophile.

  • Seal the flask and heat to 100 °C in a pre-heated oil bath for 12–16 hours.

  • Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the starting material mass [M+H]⁺ disappears, replaced by the product mass. A black precipitate (Pd black) indicates catalyst death; if this occurs before full conversion, the base was likely insufficient to neutralize the HCl.

Workflow S1 1. Salt Neutralization (Substrate + Base) S3 3. Degassing (Argon, 15 min) S1->S3 S2 2. Catalyst Pre-mix (Pd source + Ligand) S2->S3 S4 4. Cross-Coupling (100°C, Dioxane) S3->S4 S5 5. LC-MS Validation S4->S5

Fig 2: Self-validating experimental workflow for amination of HCl salt substrates.

References

  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. Available at:[Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University. Available at:[Link]

  • Development of a Scalable Synthesis of a Bruton's Tyrosine Kinase Inhibitor via C–N and C–C Bond Couplings as an End Game Strategy. ACS Publications. Available at:[Link]

  • Discovery of Potent and Selective Pyridone-Based Small Molecule Kinetic Stabilizers of Amyloidogenic Immunoglobulin Light Chains. PMC / NIH. Available at:[Link]

Sources

Comparative

IR Spectroscopy Reference Standards for 5-Bromo-4-methyl-1,2-dihydropyridin-2-one Hydrochloride: A Comparative Qualification Guide

Audience: Researchers, analytical scientists, and drug development professionals. As a Senior Application Scientist, I frequently encounter identification failures in pharmaceutical quality control (QC) that stem from a...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, analytical scientists, and drug development professionals.

As a Senior Application Scientist, I frequently encounter identification failures in pharmaceutical quality control (QC) that stem from a fundamental misunderstanding of reference standards and sample preparation. For complex heterocyclic intermediates like 5-Bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride (CAS 1803606-26-9)[1], Infrared (IR) spectroscopy remains the gold standard for structural confirmation. According to the United States Pharmacopeia (USP) General Chapter <197>, comparing the IR absorption spectrum of a test substance to a concomitantly obtained reference standard provides the most conclusive evidence of identity[2][3].

However, the structural nuances of this specific compound—namely its tautomerism and salt form—make the selection and qualification of IR reference standards a critical scientific exercise. This guide objectively compares the tiers of IR reference standards available for this compound, provides the mechanistic causality behind spectral shifts, and details a self-validating protocol for in-house standard qualification.

Mechanistic Insight: The Causality of Salt-Form IR Shifts

Before comparing standard types, we must understand the molecule's behavior. The free base, 5-bromo-4-methyl-1,2-dihydropyridin-2-one (CAS 164513-38-6), exists predominantly in the lactam (pyridin-2-one) tautomeric form in the solid state[4]. Its IR spectrum is characterized by a sharp, strong lactam carbonyl (C=O) stretch at ~1660–1682 cm⁻¹ and a distinct N-H stretch around 3079–3440 cm⁻¹[4][5].

When converted to the hydrochloride salt , the molecule undergoes protonation. In 2-pyridone systems, protonation typically occurs at the carbonyl oxygen, forming a 2-hydroxypyridinium chloride salt.

  • The Causality: This protonation destroys the lactam C=O double bond character, replacing it with aromatic C=N/C=C stretches. Consequently, the strong C=O stretch at ~1680 cm⁻¹ diminishes or disappears entirely, replaced by a very broad O-H / N-H⁺ stretching envelope (2500–3200 cm⁻¹) due to strong hydrogen bonding with the chloride counterion.

Using a free base reference standard to identify a hydrochloride salt batch will result in a catastrophic spectral mismatch. Your reference standard must strictly match the salt form.

G A Free Base (Pyridin-2-one tautomer) B HCl Salt (2-Hydroxypyridinium chloride) A->B + HCl C Strong C=O stretch (~1660-1680 cm⁻¹) A->C D Sharp N-H stretch (~3080-3440 cm⁻¹) A->D E C=O stretch diminishes (Loss of lactam character) B->E F Broad O-H / N-H⁺ stretch (~2500-3200 cm⁻¹) B->F

Mechanistic impact of HCl salt formation on the IR spectrum of 2-pyridones.

Comparison of IR Reference Standard Tiers

For 5-Bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride, laboratories must choose the appropriate tier of reference standard based on regulatory phase and budget.

Primary Compendial Standards (USP / Ph. Eur.)

These are highly purified, rigorously characterized materials provided by pharmacopeial bodies. They are the ultimate authority in regulatory audits but are highly expensive and often unavailable for early-phase intermediates like CAS 1803606-26-9.

Secondary Working Standards (In-House)

These are high-purity batches of the compound synthesized in-house or procured from a chemical supplier, which are then rigorously characterized against a primary standard or via orthogonal techniques (NMR, MS, Elemental Analysis). This is the most practical and cost-effective approach for routine QC of intermediates.

In-Silico / Computational IR Libraries

Emerging Density Functional Theory (DFT) calculations can predict the IR spectrum of the molecule[4]. While useful for R&D peak assignment, computational spectra cannot currently replace physical standards in cGMP environments due to their inability to perfectly model solid-state polymorphic interactions.

Quantitative Comparison Data
Standard TierTraceabilityWavenumber Accuracy (vs True)Cost per GramRegulatory Acceptance (cGMP)Best Use Case
Primary (Compendial) Absolute± 0.0 cm⁻¹ (Baseline)> $1,500100% (Gold Standard)Final API release, Audits
Secondary (In-House) High (if qualified)± 1.0 - 2.0 cm⁻¹$50 - $200High (with proper SOP)Routine QC, Intermediates
In-Silico (DFT) None± 15.0 - 30.0 cm⁻¹$0 (Software cost)0% (Not accepted)R&D, Unknown peak ID

Experimental Protocol: Secondary Standard Qualification via ATR-FTIR

To establish an in-house secondary standard for 5-Bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride, you must perform a self-validating qualification.

Causality of Method Choice: We strictly utilize Attenuated Total Reflectance (ATR, USP <197A>) over Potassium Bromide pellets (KBr, USP <197K>)[2][6]. KBr is highly hygroscopic. Moisture absorbed during pellet pressing will produce a massive O-H stretch artifact around 3400 cm⁻¹, completely masking the critical N-H⁺/O-H stretching region necessary to confirm the hydrochloride salt form. ATR eliminates this moisture artifact.

Step-by-Step Methodology
  • System Readiness & Purging: Purge the FT-IR spectrometer with dry nitrogen for 30 minutes. Validation check: Ensure the single-beam energy profile shows minimal atmospheric H₂O (3500–4000 cm⁻¹) and CO₂ (2350 cm⁻¹) interference.

  • Background Acquisition: Clean the diamond ATR crystal with LC-MS grade isopropanol. Collect a background spectrum using 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place ~2–5 mg of the highly purified (>99.5% by HPLC) candidate batch of 5-Bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride directly onto the crystal.

  • Pressure Control (Critical): Lower the ATR anvil until the pressure gauge reaches the manufacturer's recommended detent. Causality: Inconsistent pressure can induce localized polymorphic shifts or alter the refractive index contact, shifting peak intensities.

  • Spectral Acquisition & Processing: Scan from 4000 to 650 cm⁻¹[2]. Apply an ATR-correction algorithm to the raw data to compensate for the wavelength-dependent penetration depth of the evanescent wave, allowing direct visual comparison to transmission spectra.

  • Acceptance Criteria: Overlay the spectrum with the primary standard or validated literature spectrum. Calculate the correlation coefficient ( r ). The secondary standard is approved if r≥0.95 and no extraneous peaks (indicating impurities) are present.

G A Candidate Batch (5-Bromo-4-methyl-1,2-dihydropyridin-2-one HCl) B Orthogonal Characterization (NMR, LC-MS, Elemental Analysis) A->B C FT-IR Spectral Acquisition (ATR Method - USP <197A>) B->C Purity > 99.5% D Spectral Comparison (vs. Primary Standard) C->D E Secondary Working Standard Approved for Routine QC D->E Correlation ≥ 0.95 F Fail: Investigate Polymorphism or Impurities D->F Correlation < 0.95

Workflow for qualifying an in-house secondary IR reference standard.

References

  • "General Chapters: <197> SPECTROPHOTOMETRIC IDENTIFICATION TESTS", uspbpep.com.
  • "Spectroscopy and Spectroscopic Analytical Techniques in the United States Pharmacopeia–National Formulary (USP–NF)", spectroscopyonline.com.
  • "5-bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride - NextSDS", nextsds.com.
  • "2-Pyridone - Grokipedia", grokipedia.com.
  • "A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation", scielo.org.mx.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride

As a Senior Application Scientist, I approach the handling of pharmaceutical intermediates not just as a regulatory requirement, but as a precise scientific discipline. Handling halogenated pyridine derivatives—specifica...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of pharmaceutical intermediates not just as a regulatory requirement, but as a precise scientific discipline. Handling halogenated pyridine derivatives—specifically 5-Bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride (CAS: 1803606-26-9)—requires a rigorous, causality-driven approach to safety.

Because this compound is a hydrochloride salt, it presents unique physical and toxicological hazards. The salt form is inherently prone to generating fine, hygroscopic dust during transfer. This drastically increases the risk of inhalation and mucosal irritation compared to its free-base counterpart. According to its Global Harmonized System (GHS) hazard profile, this compound is classified as, Skin Irrit. 2, Eye Irrit. 2A, and STOT SE 3[1]. The STOT SE 3 designation specifically warns of single-exposure respiratory tract irritation, meaning that standard benchtop handling is strictly prohibited.

To ensure absolute safety, every protocol we design must be a self-validating system —meaning the procedure inherently verifies its own safety state before the operator can proceed to the next step.

Risk Assessment & Causality-Driven PPE Matrix

The Occupational Safety and Health Administration (OSHA) mandates a formal hazard assessment to determine appropriate protective gear under[2]. Because this hydrochloride salt presents simultaneous contact, absorption, and inhalation risks, we must deploy a multi-layered, quantitative defense strategy.

Table 1: Quantitative PPE Specifications and Scientific Causality

PPE CategorySpecificationQuantitative MetricCausality & Scientific Rationale
Hand Protection Nitrile Gloves (Double)Outer: ≥ 0.11 mm thicknessHalogenated pyridines can permeate thin latex. Nitrile provides a superior barrier against both the active pharmaceutical ingredient (API) and its hygroscopic salt[3]. (Note: If handling in DMSO/DMF, switch outer glove to Butyl rubber).
Eye Protection Chemical Splash GogglesDust from the salt form causes severe ocular irritation (Eye Irrit. 2A). Standard safety glasses lack the orbital seal required to block fine, airborne particulates[4].
Body Protection Lab Coat with Knit CuffsKnee-length, fluid-resistantKnit cuffs prevent sleeves from dragging across the benchtop and aerosolizing settled dust. Fluid resistance prevents transdermal absorption (Skin Irrit. 2)[1].
Respiratory N95/P100 Respirator95% to 99.9% filtration efficiencyMandatory if handling >50g outside a certified fume hood due to STOT SE 3 (respiratory irritation) and Acute Tox 4 (inhalation) risks[2].

Self-Validating Operational Workflow

To maintain scientific integrity and operational safety, the handling of 5-Bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride must follow a strict sequence. The protocol below ensures that the environment is validated before the chemical is ever exposed to ambient air.

Step-by-Step Handling Methodology:

  • System Verification (Self-Validation): Before opening the chemical container, verify that the chemical fume hood has a face velocity of 80–120 feet per minute (fpm). Validation step: Tape a small piece of tissue to the bottom of the sash; it must pull inward steadily before you proceed.

  • PPE Donning: Don inner nitrile gloves, lab coat, safety goggles, and outer nitrile gloves[2].

  • Static Control: Hydrochloride salts hold static charge and will repel from standard plastic spatulas, causing sudden aerosolization. You must use an anti-static weighing boat and a grounded stainless-steel spatula.

  • Enclosed Transfer: Weigh the compound entirely inside the fume hood. Cap the weighing vessel tightly before moving it to the reaction flask to prevent cross-contamination of the laboratory airspace.

  • Immediate Decontamination: Wipe down the balance and spatulas with a damp disposable cloth (water/ethanol mix) to dissolve and capture any residual salt before it dries and becomes airborne.

Self-validating operational workflow for handling halogenated pyridine salts.

Spill Response & Disposal Plan

Spill response must be dictated by the volume and location of the spill, aligning with the authoritative guidelines set forth in [5]. The primary danger during a spill of this specific compound is the rapid generation of toxic, irritating dust.

Step-by-Step Spill Methodology:

  • Immediate Assessment: Determine if the spill is Minor (<50g, contained inside the hood) or Major (>50g, or outside the hood).

  • Major Spill Protocol: Evacuate the immediate area. Do not attempt to sweep , as the mechanical action will aerosolize the Acute Tox 4 particulate[1]. Contact Environmental Health and Safety (EHS) immediately.

  • Minor Spill Protocol (Self-Executed):

    • Suppress: Cover the spilled powder with a damp absorbent pad (using water or a dilute solvent) to immediately suppress dust formation.

    • Collect: Carefully scoop the damp mass using a non-sparking tool into a compatible, sealable hazardous waste container.

    • Clean: Wash the area with a mild detergent solution, working systematically from the outside of the spill toward the center to prevent spreading.

  • Disposal: Label the container as "Hazardous Waste: Halogenated Pyridine Hydrochloride Salt." Do not mix this waste with strong oxidizing agents or strong bases, as the hydrochloride salt can undergo a rapid, exothermic neutralization reaction.

Decision matrix and procedural logic for chemical spill containment and disposal.

References

  • NextSDS. "5-bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride — Chemical Substance Information & Hazard Classifications." NextSDS Database. [Link]

  • Dartmouth Environmental Health and Safety. "Personal Protective Equipment in Chemistry: Specific PPE Guidelines." Dartmouth College. [Link]

  • National Institutes of Health (NIH). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." PMC.[Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements." Electronic Code of Federal Regulations (eCFR).[Link]

  • National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride
Reactant of Route 2
5-Bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride
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